1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-nitropyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-7-4(6(9)10)2-3-5(7)8(11)12/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRXGGRRZQMJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429255 | |
| Record name | 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-12-7 | |
| Record name | 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
This guide provides a comprehensive overview of a reliable and reproducible synthesis pathway for 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented in a three-step sequence, commencing with the esterification of a commercially available starting material, followed by a regioselective nitration, and culminating in the hydrolysis of the ester to yield the target carboxylic acid.
Introduction
This compound and its derivatives are important scaffolds in the design of various biologically active molecules. The presence of the nitro group and the carboxylic acid functionality on the N-methylated pyrrole ring offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents. This document outlines a robust laboratory-scale synthesis, detailing the rationale behind the chosen methodology and providing step-by-step protocols.
Synthesis Pathway Overview
The synthesis of this compound is strategically divided into three key stages to ensure high purity and yield of the final product. The carboxylic acid group is initially protected as a methyl ester to prevent unwanted side reactions during the subsequent nitration step.
Caption: Overall three-step synthesis pathway.
Step 1: Esterification of 1-Methyl-1H-pyrrole-2-carboxylic acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial preventative measure as the free carboxylic acid can interfere with the subsequent nitration reaction, potentially leading to lower yields and the formation of undesirable byproducts. The Fischer esterification, using methanol in the presence of an acid catalyst, is a common and effective method.[1][2][3][4][5] An alternative, milder approach involves the use of methyl iodide in the presence of a non-nucleophilic base.[6]
Experimental Protocol: Methylation using Methyl Iodide
A robust method for the synthesis of methyl 1-methyl-1H-pyrrole-2-carboxylate involves the use of methyl iodide and a hindered base to minimize side reactions.[6]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| 1-Methyl-1H-pyrrole-2-carboxylic acid | 125.13 | 28.66 g | 0.229 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 39.4 mL | 0.229 |
| Methyl Iodide (CH₃I) | 141.94 | 14.27 mL | 0.229 |
| Dimethylformamide (DMF) | 73.09 | 75 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Water | 18.02 | As needed | - |
| Saturated NaCl solution (brine) | - | As needed | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (28.66 g, 0.229 mol) in 75 mL of DMF at 0°C, add N,N-diisopropylethylamine (39.4 mL, 0.229 mol).
-
Slowly add methyl iodide (14.27 mL, 0.229 mol) to the reaction mixture.
-
Allow the reaction to stir for 16 hours at room temperature.
-
Dilute the reaction mixture with equal volumes of ethyl acetate and water.
-
Adjust the pH of the aqueous layer from approximately 3.4 to 8.5 using a suitable base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic and aqueous layers.
-
Wash the aqueous layer with 100 mL of fresh ethyl acetate.
-
Combine the organic layers and wash twice with 100 mL of water and once with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the title product as an oil.
Expected Yield: Approximately 24.83 g.
Step 2: Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate
The nitration of the pyrrole ring is a critical step that introduces the nitro group at the 5-position. Pyrrole and its derivatives are highly reactive towards electrophilic substitution and are prone to polymerization under strongly acidic conditions.[7] Therefore, milder nitrating agents are preferred. A mixture of fuming nitric acid and acetic anhydride at low temperatures is the reagent of choice for this transformation, as it generates the less aggressive nitrating species, acetyl nitrate, in situ.[7][8][9]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pyrrole nitration [quimicaorganica.org]
physicochemical properties of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Executive Summary
This compound is a substituted pyrrole derivative of significant interest to medicinal chemists and drug development professionals. The pyrrole scaffold is a core component of numerous biologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for the rational design of new therapeutic agents.[1] The strategic placement of a methyl group at the N-1 position, a strongly electron-withdrawing nitro group at C-5, and a carboxylic acid at C-2 creates a molecule with distinct electronic and steric features. These features directly govern its acidity, lipophilicity, solubility, and reactivity—parameters that are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in a research and development context.
Molecular Identity and Structural Framework
A precise understanding of the molecular structure is the foundation upon which all physicochemical characterization is built. The interplay between the aromatic pyrrole ring and its functional groups dictates the molecule's behavior.
Chemical Structure and Nomenclature
The systematic IUPAC name for the compound is This compound . It is registered under CAS Number 1873-12-7 .[2][3] The structure features a five-membered aromatic pyrrole ring. The nitrogen atom is methylated, the C-2 position bears a carboxylic acid group, and the C-5 position is substituted with a nitro group. The electron-donating nature of the N-methyl group contrasts with the potent electron-withdrawing effects of both the nitro and carboxylic acid groups, leading to a complex electronic distribution within the aromatic system that heavily influences its reactivity and properties.
Core Molecular Descriptors
A summary of the fundamental molecular descriptors for this compound is provided below. These values are essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Descriptor | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₄ | [2] |
| Molecular Weight | 170.12 g/mol | [2][4] |
| CAS Number | 1873-12-7 | [2][3] |
| Canonical SMILES | CN1C(=CC=C1--INVALID-LINK--[O-])C(=O)O | |
| InChI Key | GEGNYFQOFWUIFG-UHFFFAOYSA-N (Isomer) | [4] |
Physicochemical Properties and Experimental Determination
The therapeutic potential of any compound is inextricably linked to its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). Below, we discuss the key properties and provide robust, self-validating protocols for their experimental determination.
Acidity (pKa)
Theoretical Insight: The pKa is a measure of the acidity of the carboxylic acid proton. For the parent compound, pyrrole-2-carboxylic acid, the pKa is approximately 4.45.[5] The introduction of a strong electron-withdrawing nitro group at the C-5 position is expected to significantly stabilize the conjugate base (carboxylate) through resonance and inductive effects, thereby lowering the pKa and increasing the acidity relative to the parent compound. The N-methyl group has a comparatively minor electronic effect. An accurate pKa value is critical for predicting the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions.
Experimental Protocol: Potentiometric Titration
This method provides a precise determination of the pKa by monitoring pH changes during titration with a standardized base.
-
Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 20% methanol in water) to ensure complete dissolution.
-
Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at a constant temperature (25 °C).
-
Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution. Titrate the solution with a standardized, carbonate-free solution of 0.01 M NaOH, adding small, precise aliquots (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot the first derivative (ΔpH/ΔV) against the titrant volume (V) to accurately determine the equivalence point. The pKa is the pH value at which half of the volume of the equivalence point has been added.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP)
Theoretical Insight: The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity. It heavily influences membrane permeability and is a key parameter in drug design frameworks like Lipinski's Rule of Five. While a calculated LogP for the parent pyrrole-2-carboxylic acid is 0.231, the addition of the nitro group will increase lipophilicity, whereas the carboxylic acid contributes to hydrophilicity.[6] The LogP value is therefore a sensitive balance of these opposing functionalities.
Experimental Protocol: Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of the compound between octanol and water.
-
Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely 1-octanol). The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).
-
Pre-saturation: Pre-saturate 1-octanol with water and water with 1-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated 1-octanol containing the compound with a known volume of the pre-saturated water (e.g., a 1:1 ratio).
-
Equilibration: Shake the vial at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: Calculate LogP as: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).
Aqueous Solubility
Theoretical Insight: Solubility is a prerequisite for absorption. The presence of the polar carboxylic acid group suggests some degree of aqueous solubility, which will be highly pH-dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form. At pH values above its pKa, it will exist as the more soluble carboxylate salt.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of the compound.
-
Sample Preparation: Add an excess amount of the solid compound to vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached between the solid and dissolved states.
-
Separation: Filter the resulting suspensions through a low-binding 0.45 µm filter (e.g., PVDF) to remove undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical identity and structure of the synthesized or procured compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrrole ring, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.
-
¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (N-O) around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
-
UV-Vis Spectroscopy: The conjugated system of the nitro-pyrrole ring constitutes a chromophore that is expected to absorb UV radiation. The position of the maximum absorbance (λ_max) provides information about the electronic structure.
Synthesis and Chemical Stability
The accessibility and stability of a compound are practical considerations for its use in research.
Proposed Synthetic Strategy
A plausible synthetic route can be devised from commercially available pyrrole-2-carboxylic acid esters. The general strategy involves N-methylation, followed by regioselective nitration, and concluding with ester hydrolysis.
Caption: Proposed synthetic pathway for the target compound.
Expert Rationale: This sequence is logical because direct nitration of pyrrole-2-carboxylic acid can be complicated. Protecting the carboxylic acid as an ester and performing N-methylation first directs the subsequent electrophilic nitration. The C-5 position is electronically activated for electrophilic substitution in N-substituted pyrroles.[7] Final hydrolysis is a standard deprotection step.
Chemical Stability
-
pH Stability: The compound is expected to be stable across a range of pH values, though the ester precursor could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light Sensitivity: Nitroaromatic compounds can be sensitive to light and may degrade over time. It is advisable to store the compound in amber vials and protect it from direct light.
-
Reactivity: The carboxylic acid moiety can be readily converted to esters or amides, making it a versatile handle for further chemical modification. The nitro group can be reduced to an amine, providing another point for diversification, which is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR).
Conclusion and Outlook for Drug Discovery
This compound embodies a structural motif with significant potential for drug discovery. Its physicochemical properties, dictated by the unique arrangement of its functional groups, are fundamental to its behavior in biological systems. A thorough characterization of its pKa, LogP, and solubility, as outlined in this guide, provides the essential data needed for computational modeling, formulation development, and the interpretation of biological screening results. The synthetic accessibility and potential for chemical modification further establish this compound as a valuable building block for creating novel chemical entities targeting a range of diseases, from bacterial infections to cancer.[1]
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1873-12-7|this compound|BLD Pharm [bldpharm.com]
- 4. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 6. 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid CAS number 1873-12-7
An In-depth Technical Guide to 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 1873-12-7): A Promising Scaffold for Drug Discovery
Abstract
This compound (CAS No. 1873-12-7) is a functionalized nitroaromatic heterocyclic compound. Positioned at the intersection of the pharmacologically significant pyrrole and nitroaromatic classes, this molecule represents a promising but currently under-investigated scaffold for medicinal chemistry and drug development. Its structural isomer, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, is a known precursor to potent antimicrobial agents, suggesting a high potential for the title compound in similar applications. This guide provides a comprehensive overview of its chemical properties, a proposed, scientifically-grounded synthetic pathway based on established chemical precedents, and a detailed exploration of its potential biological activities and applications in drug discovery. The document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and pharmacology to stimulate and facilitate the investigation of this high-potential molecule.
Introduction: The Convergence of Two Pharmacologically Privileged Scaffolds
The development of novel therapeutic agents frequently relies on the strategic combination of chemical motifs with known biological relevance. This compound is a prime example of such a molecule, integrating the versatile pyrrole ring with the electronically and functionally potent nitro group.
1.1 The Pyrrole Scaffold in Medicine The pyrrole ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry.[1] It is a key structural component in a vast array of natural products and synthetic drugs. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for extensive functionalization. Prominent examples of blockbuster drugs featuring a pyrrole core include Atorvastatin, a lipid-lowering agent, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2]
1.2 The Nitroaromatic Group: More Than a Synthetic Handle Historically viewed as a potential liability due to toxicity concerns, the aromatic nitro group has undergone a renaissance in drug design. It is now recognized as a critical pharmacophore in many approved drugs. Its strong electron-withdrawing nature profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the nitro group is a versatile synthetic intermediate, readily reduced to the corresponding amine, which opens up a vast chemical space for further derivatization. In the context of disease, particularly in infectious diseases and oncology, the nitro group can serve as a bio-activatable "warhead." Under the hypoxic conditions often found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to cytotoxic radical species, enabling targeted therapeutic effects.[3]
1.3 this compound: A Molecule of Untapped Potential The title compound, with its N-methylated pyrrole core, a carboxylic acid handle for derivatization (e.g., amide formation), and a strategically placed nitro group, is poised for exploration. The N-methylation prevents potential N-H reactivity and can improve metabolic stability, while the 5-nitro substitution activates the ring and provides a locus for bio-reduction or further chemical modification. This guide will synthesize the available information and lay out a clear, actionable path for its synthesis and biological evaluation.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value / Description | Source |
| CAS Number | 1873-12-7 | [4] |
| Molecular Formula | C₆H₆N₂O₄ | [4] |
| Molecular Weight | 170.12 g/mol | [4] |
| Canonical SMILES | CN1C(=CC=C1--INVALID-LINK--[O-])C(=O)O | [5] |
| InChI Key | FLRXGGRRZQMJJI-UHFFFAOYSA-N | [5] |
| Appearance | Expected to be a solid, likely a pale yellow to brown powder. | Inferred |
| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred |
| Predicted XlogP | 0.7 | [5] |
Proposed Synthesis and Chemical Reactivity
3.1 Proposed Synthetic Pathway
The most logical and promising route begins with the commercially available precursor, 1-methyl-1H-pyrrole-2-carboxylic acid , and proceeds via electrophilic nitration. The standard reagent for this transformation, which avoids the destructive conditions of mixed sulfuric and nitric acid, is acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride.[6][7]
The key considerations for this synthesis are:
-
Causality of Reagent Choice : Acetic anhydride serves as a moderating agent for the nitric acid, generating the less aggressive electrophile, the acetylnitronium ion ([CH₃COONO₂]H⁺). This prevents the protonation and subsequent polymerization of the electron-rich pyrrole ring, which is a common side reaction with stronger acids.[6]
-
Regioselectivity : The nitration of 1-methyl-2-substituted pyrroles is known to produce a mixture of the 4- and 5-nitro isomers.[7] The carboxyl group at the C2 position is an electron-withdrawing, deactivating group, while the N-methyl group is an activating group. The interplay of these electronic effects directs the incoming nitro group to the C4 and C5 positions. The desired 5-nitro isomer must be separated from the 4-nitro byproduct, typically via column chromatography.
-
Alternative Strategy : An alternative and potentially higher-yielding approach involves the nitration of the corresponding ester, methyl 1-methyl-1H-pyrrole-2-carboxylate , followed by saponification (base-mediated hydrolysis) to yield the target carboxylic acid. Esters can be more robust under nitrating conditions and may offer better solubility and handling properties. The existence of the methyl ester of the final product (CAS 13138-75-5) lends strong support to this strategy.[8]
3.2 Proposed Experimental Protocol
Disclaimer: This protocol is a proposed methodology based on literature precedents and has not been experimentally validated for this specific compound. It should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize this compound.
Materials:
-
1-methyl-1H-pyrrole-2-carboxylic acid
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃, d=1.5)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Acetyl Nitrate Solution: In a flask cooled to -10 °C (ice-salt bath), slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (5 equivalents) with vigorous stirring. Maintain the temperature below 0 °C. Allow the solution to stir for 15 minutes at this temperature before use.
-
Nitration Reaction: Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equivalent) in acetic anhydride (10 volumes) in a separate reaction flask equipped with a magnetic stirrer and thermometer. Cool the solution to -10 °C.
-
Slowly add the pre-formed acetyl nitrate solution dropwise to the pyrrole solution, ensuring the internal temperature does not rise above -5 °C.
-
After the addition is complete, allow the reaction mixture to stir at -10 °C to 0 °C for 1-2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude mixture of 4- and 5-nitro isomers by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired this compound.
3.3 Visualization of Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activity and Applications in Drug Development
While direct biological screening data for CAS 1873-12-7 is absent from the public domain, a strong case for its potential can be built upon the established activities of its close structural relatives.
4.1 Rationale for Antimicrobial Investigation The most compelling evidence for the utility of this scaffold comes from its 4-nitro isomer. 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-78-8) is a documented building block in the synthesis of Lexitropsins and analogues of the natural product Distamycin. [9] These molecules are minor groove binders that interfere with DNA replication and transcription in pathogens, exhibiting significant antimicrobial activities. This established precedent makes this compound a high-priority candidate for synthesis and screening against a panel of pathogenic bacteria and fungi. Its derivatives could yield novel DNA-binding agents or other classes of antimicrobials.
4.2 Potential as an Anticancer Agent The pyrrole carboxamide scaffold is a well-established pharmacophore in oncology. The fungicidal activity of many pyrrole carboxamides is attributed to the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[10][11] As this complex is also critical for human cellular respiration, selective inhibition of cancer cell mitochondria is a viable therapeutic strategy. Furthermore, the presence of the nitro group suggests potential as a hypoxia-activated prodrug. Solid tumors often contain regions of low oxygen (hypoxia), where specific reductase enzymes are upregulated. These enzymes can selectively reduce the nitro group to generate toxic radicals, leading to targeted cancer cell death while sparing healthy, oxygenated tissues.
4.3 Hypothesized Mechanism of Action and Development Pathway
The carboxylic acid moiety of the title compound is a key handle for building a diverse chemical library. Through standard amide coupling reactions, it can be linked to various amine-containing fragments to explore structure-activity relationships (SAR).
Caption: Conceptual pathway from core scaffold to a potential drug candidate.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on its structure, standard laboratory precautions for handling chemical reagents are required.
-
Hazard Class: Expected to be an irritant (skin, eyes, respiratory tract), similar to its parent compound, pyrrole-2-carboxylic acid. Nitroaromatic compounds can also have long-term toxicity and should be handled with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
Conclusion and Future Directions
This compound is a molecule of significant synthetic and medicinal potential that remains largely unexplored. Its structure combines the proven pharmacological utility of the pyrrole ring with the versatile reactivity and bio-activatable nature of the nitro group. This guide has provided a scientifically-grounded, proposed synthesis based on established chemical principles, offering a clear path for its preparation in the laboratory.
The strong precedent set by its 4-nitro isomer as a key intermediate for antimicrobial agents provides a compelling rationale for its immediate investigation. The next critical steps are:
-
Experimental Validation: The proposed synthetic route needs to be performed to confirm its viability, optimize reaction conditions, and fully characterize the final product using modern spectroscopic methods (NMR, IR, HRMS).
-
Biological Screening: The purified compound and a focused library of its amide derivatives should be subjected to comprehensive biological screening, prioritizing antimicrobial and anticancer assays.
-
Mechanism of Action Studies: For any active compounds identified, subsequent studies should focus on elucidating their mechanism of action to guide further optimization and development.
By pursuing these directions, the scientific community can unlock the therapeutic potential of this promising molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. PubChemLite - this compound (C6H6N2O4) [pubchemlite.lcsb.uni.lu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES… [cymitquimica.com]
- 9. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 10. znaturforsch.com [znaturforsch.com]
- 11. researchgate.net [researchgate.net]
biological activity of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Biological Activity of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of specific substituents, such as a nitro group, can significantly modulate the pharmacological profile of these molecules. This technical guide provides a comprehensive analysis of the potential biological activities of this compound (CAS 1873-12-7). Due to the limited direct experimental data on this specific molecule, this document adopts a hypothesis-driven approach. By synthesizing structure-activity relationship (SAR) data from closely related nitro-pyrrole and pyrrole-2-carboxylic acid analogs, we project its potential as an antiproliferative and antimicrobial agent. Furthermore, we provide detailed, field-proven experimental workflows for researchers to systematically investigate these hypothesized activities, from initial screening to preliminary mechanism-of-action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrrole derivatives.
Introduction: The Compound in Focus
This compound is a heterocyclic organic compound featuring a pyrrole ring N-methylated at position 1, a nitro group at position 5, and a carboxylic acid at position 2.
Chemical Structure and Properties:
The structure combines three key pharmacophoric elements: the pyrrole-2-carboxylic acid core, the N-methyl group, and the C-5 nitro group. The biological significance of the pyrrole core is vast, present in compounds with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1] The carboxylic acid moiety provides a key site for hydrogen bonding and potential salt formation, influencing solubility and receptor interactions. The electron-withdrawing nitro group at position 5 is expected to significantly impact the electronic properties of the pyrrole ring, influencing both its reactivity and its interaction with biological targets.
Projected Biological Activity Based on Analog Analysis
While direct studies on this compound are scarce, a robust body of literature on related structures allows for the formulation of strong hypotheses regarding its potential therapeutic applications.
Antiproliferative and Anticancer Potential
The pyrrole scaffold is a cornerstone of many anticancer agents.[6] The addition of a nitro group has been shown to confer potent antiproliferative activity in various heterocyclic systems.
-
Nitro-Pyrrolomycins: Synthetic pyrrolomycins, where halogen atoms on the pyrrole nucleus are replaced with nitro groups, have demonstrated significant antitumoral activity against colon (HCT116) and breast (MCF-7) cancer cell lines.[7] These studies suggest that the nitro group can serve as a bioisostere for halogens, maintaining or even enhancing biological activity while potentially offering a different toxicity profile.[7][8]
-
Pyrrole-based Apoptosis Inducers: Derivatives such as pyrrolo[2,3-d]pyrimidines have been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the activation of pro-apoptotic proteins like Bax and Bak and the deactivation of anti-apoptotic proteins like Bcl-2.[6]
-
Other Nitro-Aromatic Agents: In other heterocyclic families, such as 5-nitrothiazoles, sulfone derivatives have shown promising and selective in vitro antiproliferative activity against hepatocellular carcinoma (HepG2) cells.[9]
Hypothesis: The presence of the C-5 nitro group on the pyrrole-2-carboxylic acid scaffold suggests that this compound is a strong candidate for investigation as an antiproliferative agent. Its mechanism may involve the induction of apoptosis, similar to other pyrrole-based compounds.
Antimicrobial Activity
Pyrrole derivatives constitute a significant class of antimicrobial agents.[10] The nitro group is also a well-known pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), often acting as a prodrug that is activated under the anaerobic or microaerophilic conditions found in many bacterial environments.
-
Antibacterial Nitro-Pyrroles: The aforementioned nitro-pyrrolomycins displayed improved minimal bactericidal concentrations (MBC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens compared to their natural counterparts.[7][8]
-
Pyrrole Carboxamides: Derivatives of pyrrole-2-carboxylic acid, specifically pyrrole-2-carboxamides, have demonstrated considerable antibacterial activity, particularly against Gram-negative bacteria.[11]
-
Quorum Sensing Inhibition: Dicarboxylic derivatives of pyrrole have been identified as quorum sensing (QS) inhibitors against P. aeruginosa. These compounds can act as antibiotic accelerants, enhancing the efficacy of conventional antibiotics by disrupting bacterial communication and biofilm formation.[10]
Hypothesis: this compound likely possesses antimicrobial properties. Its activity could be direct, through mechanisms similar to other nitro-aromatic antibiotics, or indirect, by inhibiting pathways like quorum sensing.
Comparative Activity of Related Pyrrole Derivatives
To provide context for future experiments, the following table summarizes the reported biological activities of structurally related pyrrole and nitro-containing compounds.
| Compound Class/Derivative | Activity Type | Model/Cell Line | Reported Potency (IC₅₀ or MIC) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative 1a | Antiproliferative | A549 (Lung Cancer) | IC₅₀ = 0.35 µM | [6] |
| 4-Amino-thienopyrimidine derivative 2 | Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ = 0.013 µM | [12] |
| Pyrrole-2-carboxamide derivative 4i | Antibacterial | Klebsiella pneumoniae | MIC = 1.02 µg/mL | [11] |
| Pleuromutilin-pyrrole derivative (PDP) | Antibacterial | MRSA | MIC = 0.008 µg/mL | [13] |
| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Biofilm Inhibition | P. aeruginosa | ~65% inhibition at 1.00 mg/mL |
Proposed Experimental Workflows
To validate the hypothesized biological activities, the following detailed protocols are provided as a guide for researchers.
Workflow for Biological Screening
The following diagram outlines a logical progression for testing a novel compound like this compound.
Caption: High-level workflow for evaluating the biological activity of a novel chemical entity.
Protocol: In Vitro Antiproliferative MTT Assay
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is <0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation:
-
Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
-
Compound Dilution:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of a 2x concentrated stock of the test compound to the first well and perform 2-fold serial dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final inoculum to ~7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Potential Mechanism of Action: A Visual Hypothesis
Based on the activity of related pyrrole compounds, a plausible mechanism for antiproliferative activity is the induction of the intrinsic apoptotic pathway.
Caption: Hypothesized induction of the intrinsic apoptosis pathway by the test compound.
Conclusion and Future Directions
This compound stands as an unexplored molecule with significant, rationally projected therapeutic potential. The convergence of structure-activity relationships from related nitro-aromatics and bioactive pyrroles strongly suggests that its antiproliferative and antimicrobial activities warrant thorough investigation. The electron-withdrawing nature of the nitro group at a key position on the pyrrole scaffold presents a compelling case for novel biological interactions.
Future research should prioritize the systematic screening workflows outlined in this guide. Should primary screening yield positive results, subsequent efforts should focus on:
-
Broad-panel screening against diverse cancer cell lines and a wider range of microbial pathogens, including resistant strains.
-
Structure-Activity Relationship (SAR) studies by synthesizing analogs with modifications to the N-methyl, C-2 carboxylate (e.g., esters, amides), and C-5 nitro groups to optimize potency and selectivity.
-
In-depth Mechanism of Action (MoA) studies to identify the specific molecular targets responsible for its biological effects.
This document serves as both a foundational analysis and a practical roadmap for researchers poised to unlock the potential of this promising compound.
References
- 1. scispace.com [scispace.com]
- 2. This compound - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 1873-12-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1873-12-7 | BAA87312 [biosynth.com]
- 5. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES… [cymitquimica.com]
- 6. iris.unipa.it [iris.unipa.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Significance of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid and its Analogs
This guide provides a comprehensive technical overview of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, explore various derivatization strategies to generate novel chemical entities, and discuss the underlying principles of the biological activity observed in this class of molecules, with a particular focus on their antimicrobial potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique chemical scaffold of nitropyrroles for the discovery of new therapeutic agents.
Introduction: The Pyrrole Nucleus in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and pharmaceutically active compounds.[1] Its electron-rich nature makes it a versatile scaffold for chemical modification, and its ability to participate in hydrogen bonding interactions allows for effective binding to biological targets.[1] The introduction of a nitro group to the pyrrole ring, particularly at the 5-position, significantly modulates its electronic properties and can confer potent biological activities. This guide focuses on the this compound core, a key building block for the development of novel therapeutic candidates.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the N-methylation of a suitable pyrrole precursor, followed by nitration and subsequent hydrolysis. A plausible and efficient synthetic pathway is outlined below, based on established methodologies for pyrrole chemistry.[2][3]
Synthesis of 1-Methyl-2-pyrrolecarbonitrile
The initial step involves the synthesis of 1-methyl-2-pyrrolecarbonitrile. This can be accomplished by the dehydration of 1-methyl-2-pyrrolealdoxime using a dehydrating agent such as acetic anhydride.[2]
Experimental Protocol: Synthesis of 1-Methyl-2-pyrrolecarbonitrile [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 1-methyl-2-pyrrolealdoxime (10 g, 0.079 mol).
-
Dehydration: Add acetic anhydride (30 ml) to the flask. Heat the mixture gently to initiate the reaction, then maintain a gentle reflux for 20 minutes.
-
Work-up: After cooling, pour the reaction mixture into 200 ml of cold water. Extract the aqueous mixture with three 20-ml portions of diethyl ether.
-
Purification: Combine the ether extracts and dry over anhydrous sodium sulfate. Remove the ether by rotary evaporation. The residue is then purified by vacuum distillation to yield 1-methyl-2-pyrrolecarbonitrile.
Nitration of 1-Methyl-2-pyrrolecarbonitrile
The subsequent step is the nitration of 1-methyl-2-pyrrolecarbonitrile. The nitration of the pyrrole ring is a sensitive reaction, as the ring is susceptible to acid-catalyzed polymerization.[4] Therefore, milder nitrating agents, such as a mixture of fuming nitric acid and acetic anhydride, are preferred.[2][4] This reaction typically yields a mixture of the 4-nitro and 5-nitro isomers, which can be separated by chromatography.
Experimental Protocol: Nitration of 1-Methyl-2-pyrrolecarbonitrile [2]
-
Reaction Setup: Dissolve 1-methyl-2-pyrrolecarbonitrile (1.2 g, 0.011 mol) in acetic anhydride (7 ml) in a flask and cool to 0°C in an ice bath.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (d = 1.5, 1.5 g, 0.023 mol) to acetic anhydride (2.0 ml) while maintaining a low temperature. Add this mixture dropwise to the solution of the nitrile, ensuring the temperature does not exceed 10°C.
-
Work-up: After the addition is complete, pour the dark solution into 25 ml of cold water. The nitro-substituted pyrrolecarbonitriles will precipitate and can be collected by filtration.
-
Separation of Isomers: The resulting mixture of 4-nitro and 5-nitro isomers can be separated using column chromatography on silica gel.
Hydrolysis to this compound
The final step is the hydrolysis of the 5-nitro-1-methyl-2-pyrrolecarbonitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common method.
Experimental Protocol: Hydrolysis of 5-Nitro-1-methyl-2-pyrrolecarbonitrile
-
Reaction Setup: In a round-bottom flask, suspend 5-nitro-1-methyl-2-pyrrolecarbonitrile in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Hydrolysis: Heat the mixture under reflux until the reaction is complete (monitoring by TLC).
-
Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Purification: The precipitated this compound can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as aqueous ethanol.
Derivatization Strategies for Drug Discovery
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a diverse library of derivatives, including esters, amides, and hydrazides. These modifications can significantly impact the physicochemical properties and biological activity of the parent molecule.
Synthesis of Esters
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol.
The conversion of the carboxylic acid to the acyl chloride is a key step for the synthesis of many derivatives. This can be accomplished using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of 1-Methyl-5-nitro-1H-pyrrole-2-carbonyl chloride
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend this compound in an anhydrous solvent such as dichloromethane or toluene.
-
Chlorination: Add thionyl chloride (or oxalyl chloride) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).
-
Isolation: Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 1-methyl-5-nitro-1H-pyrrole-2-carbonyl chloride, which can often be used in the next step without further purification.
Experimental Protocol: Synthesis of Esters
-
Reaction Setup: Dissolve the crude 1-methyl-5-nitro-1H-pyrrole-2-carbonyl chloride in an anhydrous aprotic solvent.
-
Esterification: Add the desired alcohol and a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution at 0°C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The resulting ester can be purified by column chromatography or recrystallization.
Synthesis of Amides
Amide derivatives are of particular interest in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds. They can be readily synthesized from the corresponding acyl chloride.
Experimental Protocol: Synthesis of N-Substituted Amides
-
Reaction Setup: Dissolve the crude 1-methyl-5-nitro-1H-pyrrole-2-carbonyl chloride in an anhydrous aprotic solvent.
-
Amidation: Add a solution of the desired primary or secondary amine and a non-nucleophilic base to the acyl chloride solution at 0°C.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion. The work-up procedure is similar to that for ester synthesis.
-
Purification: The crude amide is purified by column chromatography or recrystallization.
Synthesis of Hydrazides and Hydrazones
Hydrazides can be synthesized from the corresponding esters and can serve as precursors for the synthesis of hydrazones, a class of compounds with a broad spectrum of biological activities.
Experimental Protocol: Synthesis of Hydrazides and Hydrazones
-
Hydrazide Formation: Reflux the corresponding methyl or ethyl ester of this compound with hydrazine hydrate in a suitable solvent like ethanol. The hydrazide product often precipitates upon cooling and can be collected by filtration.[5]
-
Hydrazone Synthesis: Condense the synthesized hydrazide with a variety of aldehydes or ketones in a suitable solvent with a catalytic amount of acid to yield the corresponding hydrazones.[5]
Biological Activity and Mechanism of Action
Derivatives of nitropyrroles have been investigated for a range of biological activities, with antimicrobial properties being the most prominent.
Antimicrobial Activity
The nitro group is a key pharmacophore responsible for the antimicrobial effects of many heterocyclic compounds. The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.
While specific data for derivatives of this compound is not extensively published, studies on analogous nitropyrrole and nitroimidazole compounds have demonstrated potent activity against a range of bacteria and protozoa.[6] For instance, certain pyrrole-2-carboxamide derivatives have shown significant antibacterial efficacy.[1]
Table 1: Representative Antimicrobial Activity of Pyrrole Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Pyrrole-2-carboxamides | Staphylococcus aureus | 1.05 - 12.01 µg/mL | [1] |
| Pyrrole-2-carboxamides | Gram-negative bacteria | 1.05 - 12.01 µg/mL | [1] |
| Halogenated Pyrroles | MRSA | 32 µg/mL | [1] |
| Halogenated Pyrroles | Escherichia coli | 64 µg/mL | [1] |
Structure-Activity Relationships (SAR)
Based on the broader literature of antimicrobial pyrrole derivatives, several structure-activity relationships can be inferred for the derivatives of this compound:
-
The Nitro Group: The presence and position of the nitro group are critical for antimicrobial activity. The 5-nitro position is often associated with potent activity.
-
The 1-Methyl Group: The methyl group at the N1 position can influence the lipophilicity and metabolic stability of the compound, potentially affecting its cell permeability and overall efficacy.
-
Derivatives at the 2-Position:
-
Amides: The nature of the substituent on the amide nitrogen can significantly impact activity. Aromatic or substituted aromatic rings can modulate lipophilicity and introduce additional binding interactions with the target.
-
Esters: The size and nature of the alcohol moiety in the ester can affect solubility and hydrolysis rates, acting as a potential prodrug strategy.
-
Hydrazones: The substituent introduced via the aldehyde or ketone in the hydrazone can be varied to explore a wide chemical space and optimize activity.
-
Visualization of Key Concepts
Synthetic Pathway
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jocpr.com [jocpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Navigating the Synthesis and Procurement of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid: A Technical Guide for Researchers
Introduction
1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, a substituted nitropyrrole, represents a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The pyrrole scaffold itself is a privileged structure, found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a nitro group and a carboxylic acid moiety to the N-methylated pyrrole core imparts unique electronic and chemical characteristics, making it a valuable intermediate for the synthesis of more complex, biologically active molecules. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement, pricing, and a detailed, plausible synthetic protocol for this compound, alongside insights into its potential applications and safe handling.
I. Sourcing and Procurement of this compound
For researchers embarking on projects involving this compound, identifying reliable suppliers is the first critical step. Several chemical vendors specialize in providing heterocyclic building blocks for research and development purposes. The availability, purity, and pricing can vary, so a comparative approach is recommended.
Table 1: Supplier and Pricing Information for this compound (CAS: 1873-12-7)
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Sunway Pharm Ltd. | CB76986 | 97% | 100 mg | $180.00 |
| Sunway Pharm Ltd. | CB76986 | 97% | 250 mg | $300.00 |
| BLDpharm | BD140457 | 95% | 100 mg | Inquiry |
| BLDpharm | BD140457 | 95% | 250 mg | Inquiry |
| Biosynth | BAA87312 | Not Specified | Inquiry | Inquiry |
Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.
When procuring this chemical, it is imperative to request and review the Certificate of Analysis (CoA) to confirm the purity and identity of the compound. For researchers working on sensitive applications, higher purity grades are recommended to avoid the interference of impurities in experimental results.
II. Synthesis of this compound: A Detailed Experimental Protocol
While this compound is commercially available, in-house synthesis may be a viable option for researchers requiring larger quantities or specific analogs. The following is a detailed, literature-informed protocol for its synthesis, primarily involving the nitration of a suitable precursor followed by hydrolysis. The causality behind each step is explained to provide a deeper understanding of the process.
Overall Reaction Scheme:
An In-depth Technical Guide to the Safety and Handling of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Gap
It is imperative to begin this guide by highlighting a critical consideration: as of the latest revision of this document, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 1873-12-7) has not been identified.[1] This absence necessitates a proactive and cautious approach to its handling. The information and protocols detailed herein are therefore a synthesis of data from structurally related compounds, established principles for handling nitroaromatic and nitropyrrole derivatives, and general laboratory safety standards. All procedures involving this compound must be preceded by a rigorous, site-specific risk assessment conducted by qualified personnel.
Section 1: Compound Profile and Inferred Hazard Assessment
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1873-12-7 | [1] |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Inferred Hazard Profile
Based on the toxicology of analogous nitroaromatic and nitropyrrole compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are inferred to be:
-
Mutagenicity and Cytotoxicity: Nitropyrrole compounds have been shown to be mutagenic and cytotoxic.[3] The nitro group is a known structural alert for mutagenicity, and its bioreduction can lead to reactive intermediates that can damage DNA.[4]
-
Dermal Absorption and Irritation: Nitroaromatic compounds can often be absorbed through the skin and may cause irritation.[5]
-
Thermal Instability: The presence of the nitro group on an aromatic ring can lead to thermal instability.[6][7][8] While this compound is not expected to be explosive under normal laboratory conditions, the potential for exothermic decomposition, especially at elevated temperatures or in the presence of contaminants, cannot be ruled out.[8][9]
-
Toxicity upon Ingestion or Inhalation: As with many fine chemicals, inhalation of dust or ingestion should be avoided. Harmful effects upon ingestion or inhalation are plausible.[10]
Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)
A proactive safety culture is paramount when handling compounds with incomplete safety data. The following protocols are based on a cautious approach, assuming a significant hazard potential.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of after handling the compound or upon any sign of contamination.
-
Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: A properly fitted NIOSH-approved respirator may be necessary if there is a potential for aerosol or dust generation and engineering controls are not sufficient to minimize exposure. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.
Section 3: Handling, Storage, and Disposal
Prudent Handling Workflow
The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Storage
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and reducing agents.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal Procedures: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Section 4: Emergency Procedures
Spill Response
Caption: A decision-making flowchart for responding to a spill of this compound.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Section 5: Synthesis and Application Context
Synthesis Considerations
The synthesis of this compound likely involves the nitration of a 1-methyl-1H-pyrrole-2-carboxylic acid precursor.[11] Nitration reactions are often highly exothermic and require careful temperature control. The use of strong acids, such as nitric acid and sulfuric acid, presents significant corrosive hazards.[11]
Applications in Drug Discovery
Pyrrole-containing compounds are prevalent in medicinal chemistry and have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.[12][13] The introduction of a nitro group can modulate the electronic properties and biological activity of a molecule.[14] A structurally similar compound, 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, has been used in the synthesis of antimicrobial agents.[15] This suggests that this compound is likely to be used as a building block in the synthesis of novel therapeutic candidates.
References
- 1. This compound - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES… [cymitquimica.com]
- 3. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 15. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid in Organic Solvents
Introduction
1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative with the molecular formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol , is a compound of interest in medicinal chemistry and drug development.[1][2][3] The strategic placement of a carboxylic acid, a nitro group, and a methyl group on the pyrrole ring imparts a unique combination of electronic and steric properties that are crucial for its biological activity and physicochemical characteristics. Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Low solubility can lead to unpredictable results in in-vitro assays, poor bioavailability, and challenges in formulation, ultimately hindering drug development.[4][5] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and a predictive analysis of its behavior in a range of common organic solvents.
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] The molecular structure of this compound presents several functional groups that dictate its polarity and hydrogen bonding capabilities, and thus its solubility profile.
-
The Carboxylic Acid Group (-COOH): This is the most dominant polar feature of the molecule. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This group also imparts acidic properties, allowing for potential salt formation in basic media.[8][9]
-
The Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The oxygen atoms can act as hydrogen bond acceptors.
-
The Pyrrole Ring: The pyrrole ring itself is an aromatic heterocycle. While the C-H bonds are relatively non-polar, the nitrogen atom introduces some polarity.
-
The Methyl Group (-CH₃): This is a non-polar, lipophilic group that contributes to the overall non-polar character of the molecule.
Based on these features, this compound can be classified as a polar molecule. Its solubility will be a balance between the polar, hydrogen-bonding contributions of the carboxylic acid and nitro groups, and the more non-polar character of the pyrrole ring and the methyl group.
A logical workflow for predicting and understanding the solubility of this compound is as follows:
Caption: Logical workflow for predicting and verifying the solubility of a compound.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The two most common and reliable methods for determining the thermodynamic solubility of a solid compound are the shake-flask method and potentiometric titration.
The Shake-Flask Method: The Gold Standard
The shake-flask method is widely considered the most reliable technique for measuring thermodynamic solubility.[10] It involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.
Experimental Protocol: Shake-Flask Method
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[4][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][5]
-
Calculation: The solubility is then calculated from the measured concentration.
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Potentiometric Titration: Leveraging Acidity
For acidic or basic compounds, potentiometric titration offers a precise method for determining solubility.[12][13] This technique is particularly well-suited for this compound due to its carboxylic acid functionality.
Experimental Protocol: Potentiometric Titration
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent (often water or a co-solvent mixture) using the shake-flask method to ensure equilibrium.
-
Titration Setup: Transfer a known volume of the filtered, saturated solution to a beaker and place it on a magnetic stirrer. Immerse a calibrated pH electrode into the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14]
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Endpoint Determination: Plot the pH versus the volume of titrant added. The equivalence point, where the moles of base equal the moles of acid, can be determined from the inflection point of the titration curve.
-
Solubility Calculation: The concentration of the acid in the saturated solution, and thus its solubility, can be calculated from the volume of titrant required to reach the equivalence point. This method can also be used to determine the pKa of the compound.[12][13]
Caption: Workflow for determining solubility and pKa via potentiometric titration.
Predicted Solubility in Common Organic Solvents
Based on the molecular structure and the principles of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents are polar and can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and nitro groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are polar and can accept hydrogen bonds, interacting favorably with the carboxylic acid proton. DMSO is a particularly strong solvent for many organic compounds.[5] |
| Non-Polar | Hexane, Toluene | Low | The large difference in polarity between the solute and these non-polar solvents will result in weak intermolecular interactions and therefore poor solubility. |
| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Solubility will be limited. While these solvents have some polarity, they are not as effective at solvating the highly polar functional groups of the molecule as polar protic or aprotic solvents. |
Conclusion
The solubility of this compound is a critical parameter for its successful development as a potential therapeutic agent. Its molecular structure, characterized by a polar carboxylic acid and nitro group, suggests a high affinity for polar organic solvents, particularly those capable of hydrogen bonding. While theoretical predictions provide a valuable starting point, rigorous experimental determination using methods such as the shake-flask technique or potentiometric titration is imperative for obtaining accurate and reliable solubility data. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to confidently assess the solubility of this and similar compounds, thereby facilitating informed decisions in the drug discovery and development pipeline.
References
- 1. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1873-12-7 [amp.chemicalbook.com]
- 3. This compound - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. scite.ai [scite.ai]
- 13. pubs.acs.org [pubs.acs.org]
- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
Methodological & Application
The Strategic Utility of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid in the Synthesis of Biologically Active Molecules
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyrrole scaffold stands as a privileged structure, integral to a multitude of natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of functionalized pyrroles, 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid emerges as a highly versatile and strategic building block. Its unique electronic and structural features, characterized by an electron-withdrawing nitro group and a reactive carboxylic acid, render it an invaluable precursor for the construction of complex, biologically active molecules, most notably DNA minor-groove binding agents.[3][4] This comprehensive guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering detailed protocols for its use in the synthesis of polyamide DNA binders.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its effective application in organic synthesis.
| Property | Value | Source |
| CAS Number | 1873-12-7 | [5][6] |
| Molecular Formula | C₆H₆N₂O₄ | [7][8] |
| Molecular Weight | 170.12 g/mol | [8] |
| Appearance | Solid | [9] |
| SMILES | CN1C(=CC=C1--INVALID-LINK--[O-])C(=O)O | [7] |
| InChI | InChI=1S/C6H6N2O4/c1-7-4(6(9)10)2-3-5(7)8(11)12/h2-3H,1H3,(H,9,10) | [7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the nitration of a suitable precursor, methyl 1-methyl-1H-pyrrole-2-carboxylate, followed by the hydrolysis of the resulting ester. The regioselectivity of the nitration step is a critical consideration.
Regioselectivity in the Nitration of Pyrroles
The nitration of pyrrole and its derivatives is a classic example of electrophilic aromatic substitution. The position of nitration is influenced by the directing effects of the substituents on the pyrrole ring. For 1-methyl-pyrrole-2-carboxylate, the ester group is a deactivating, meta-directing group, while the N-methyl group is an activating, ortho-, para-directing group. This interplay of electronic effects can lead to a mixture of isomers.[10][11] The nitration of pyrrole itself typically yields 2-nitropyrrole due to the stability of the carbocation intermediate.[12] However, the presence of the carboxylate group at the 2-position directs the incoming nitro group to the 4- and 5-positions. Literature suggests that the nitration of ethyl 1-methyl-2-pyrrolecarboxylate can yield the 4-nitro isomer.[3] Achieving selectivity for the 5-nitro isomer may require careful optimization of reaction conditions, such as the choice of nitrating agent and temperature.
Diagram: Synthesis workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the nitration of a pyrrole-2-carboxylate precursor and subsequent hydrolysis.[3][13][14]
Step 1: Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid in a separate flask, also cooled to 0 °C.
-
Addition: Slowly add the nitrating mixture to the solution of the pyrrole ester while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The resulting crude product, a mixture of 4- and 5-nitro isomers, can be separated by column chromatography on silica gel.
Step 2: Hydrolysis of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
-
Reaction Setup: Dissolve the purified methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Remove the methanol under reduced pressure. Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in the Synthesis of Pyrrole-Imidazole Polyamides (DNA Minor-Groove Binders)
A primary and highly significant application of this compound is in the synthesis of pyrrole-imidazole polyamides. These molecules are designed to bind to the minor groove of DNA with high affinity and sequence specificity, making them valuable tools in molecular biology and potential therapeutic agents.[12][15] The synthesis of these polyamides involves the iterative coupling of pyrrole and imidazole carboxylic acid monomers.
The general strategy involves two key transformations of the this compound building block:
-
Amide Bond Formation: The carboxylic acid functionality is activated and coupled with an amine-containing pyrrole or imidazole monomer to extend the polyamide chain.
-
Nitro Group Reduction: The nitro group is reduced to an amine, which can then be coupled with another carboxylic acid monomer.
Protocol 2: Amide Coupling to Synthesize a Pyrrole Dimer
This protocol describes the coupling of this compound with a second pyrrole monomer.
-
Activation of the Carboxylic Acid: In an inert atmosphere, dissolve this compound (1 equivalent) and a coupling agent such as HBTU (1.1 equivalents) in anhydrous DMF. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) and stir for 15-30 minutes.
-
Coupling Reaction: To the activated acid, add a solution of the amine-functionalized pyrrole monomer (e.g., methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate) (1 equivalent) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the resulting dimer by column chromatography.
Diagram: Workflow for amide coupling to form a pyrrole dimer.
Protocol 3: Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a crucial step to allow for further chain elongation.
-
Reaction Setup: Dissolve the nitro-containing pyrrole compound (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used in the next step without further purification or purified by chromatography if necessary.
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for the construction of DNA-binding polyamides. Its synthesis, while requiring careful control of regioselectivity, provides access to a versatile intermediate. The subsequent transformations, primarily amide bond formation and nitro group reduction, are well-established reactions that allow for the systematic assembly of complex molecular architectures. The protocols outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, DNA binding, and biological evaluation of synthetic precursors and novel analogues of netropsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. its.caltech.edu [its.caltech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antimicrobial activity of some netropsin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some netropsin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological properties of pyrrole-imidazole polyamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Experimental Protocols for Amide Coupling with 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Amide Bond Formation with an Electron-Deficient Heterocycle
The synthesis of amides is a cornerstone of medicinal chemistry and drug development, with the amide bond being a prevalent feature in a vast array of pharmaceuticals. The coupling of carboxylic acids and amines, while conceptually straightforward, is often fraught with challenges, particularly when dealing with non-standard substrates. This guide provides a detailed examination and experimental protocols for the amide coupling of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, a heterocyclic building block of significant interest due to the unique electronic and conformational properties imparted by the nitro-pyrrole scaffold.
The presence of the electron-withdrawing nitro group on the pyrrole ring renders the carboxylic acid moiety of this compound electron-deficient. This electronic characteristic can significantly impact the reactivity of the carboxyl group, presenting unique challenges for amide bond formation. Standard coupling conditions may prove sluggish or lead to undesired side reactions. Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity of the desired amide products.
This document will delve into the mechanistic considerations for activating this electron-deficient carboxylic acid, provide a comparative analysis of suitable coupling methodologies, and present detailed, step-by-step protocols for both a carbodiimide-mediated and a uronium-based coupling strategy. Furthermore, we will address critical aspects of reaction monitoring, work-up, purification, and analytical characterization of the resulting N-substituted 1-methyl-5-nitro-1H-pyrrole-2-carboxamides.
Understanding the Substrate: Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to successful reaction design. Key properties of this compound (CAS 1873-12-7) are summarized below.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₄ | [2] |
| Molecular Weight | 170.12 g/mol | [4] |
| Appearance | Expected to be a solid | [5] |
| CAS Number | 1873-12-7 | [3] |
Choosing the Right Path: A Comparative Overview of Amide Coupling Strategies
The direct condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid.[6] Several classes of reagents have been developed for this purpose. For an electron-deficient substrate like this compound, the choice of activator is critical.
Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[6] The reaction proceeds through a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be prone to racemization and other side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates these issues by forming a more stable and reactive HOBt-ester.[6] For electron-deficient systems, the inclusion of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be beneficial, as it acts as an acyl transfer agent, forming a highly reactive acyl-iminium ion intermediate.[7][8]
Uronium-Based Coupling (e.g., HATU)
Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are renowned for their high efficiency and rapid reaction kinetics, even with challenging substrates.[9][10] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester.[9] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the HATU structure accelerates the reaction and suppresses racemization.[9] This makes HATU an excellent choice for the coupling of this compound, where the electron-deficient nature of the substrate might otherwise lead to sluggish reactions.
Acid Chloride Formation
An alternative strategy involves the conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13] The resulting acid chloride is highly reactive towards amines.[11] While effective, this two-step process can be harsh and may not be compatible with sensitive functional groups on the amine coupling partner.[14]
Visualizing the Reaction Pathways
Figure 1: Comparative pathways for the amide coupling of this compound.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Anhydrous solvents are crucial for the success of these reactions.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method for amide bond formation. The addition of DMAP is recommended to enhance the reaction rate for the electron-deficient carboxylic acid.
Materials and Reagents:
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 - 1.2 | Coupling partner |
| EDC·HCl | 1.2 | Coupling reagent |
| HOBt | 1.2 | Additive to suppress side reactions |
| DIPEA or Triethylamine | 2.5 | Base |
| DMAP | 0.1 | Catalyst |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), HOBt (1.2 equiv.), the desired amine (1.1 equiv.), and DMAP (0.1 equiv.).
-
Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1 to 0.5 M is recommended).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.
-
Add DIPEA or triethylamine (2.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Nitroaromatic compounds can sometimes be purified by washing with alkaline aqueous solutions to remove acidic impurities.[15]
Protocol 2: HATU-Mediated Amide Coupling
This protocol is highly recommended for challenging couplings, including those involving electron-deficient carboxylic acids or sterically hindered amines.
Materials and Reagents:
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.0 - 1.2 | Coupling partner |
| HATU | 1.0 - 1.5 | Coupling reagent |
| DIPEA or Triethylamine | 2.0 - 5.0 | Base |
| Anhydrous DMF or MeCN | - | Solvent |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv.) and HATU (1.0-1.5 equiv.) in anhydrous DMF or MeCN under a nitrogen atmosphere.
-
Add DIPEA or triethylamine (2.0-5.0 equiv.) to the solution.
-
Stir the mixture for 15-30 minutes at room temperature for pre-activation.[9]
-
Add the amine (1.0-1.2 equiv.) to the reaction mixture.
-
Stir for 1-18 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and brine to remove unreacted starting materials and byproducts.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Experimental Workflow
Figure 2: A generalized experimental workflow for amide coupling reactions.
Analytical Characterization of N-Substituted 1-methyl-5-nitro-1H-pyrrole-2-carboxamides
Confirmation of the desired amide product structure is essential. The following analytical techniques are recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton signal (if applicable). The chemical shifts of the pyrrole protons and the protons of the amine moiety will also be indicative of the product formation.[16][17] The N-H proton of an amide typically appears as a broad singlet.[16]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic amide carbonyl signal, typically in the range of 160-180 ppm.[18]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretching absorption for the amide, typically in the region of 1630-1680 cm⁻¹.[16] A characteristic N-H stretch will also be present for primary and secondary amides.[16]
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the equivalents of the coupling reagent and/or base.
-
Consider switching to a more powerful coupling reagent like HATU if using EDC/HOBt.
-
Elevating the reaction temperature may be necessary for particularly unreactive amines, but should be done with caution to avoid side reactions.
-
-
Side Reactions:
-
The formation of byproducts from the coupling reagents (e.g., dicyclohexylurea if DCC is used) is common. The work-up procedures outlined are designed to remove these.
-
The nitro group is generally stable under these coupling conditions, but compatibility with the chosen amine and any other functional groups should be considered.
-
-
Purification Challenges:
-
The polarity of the resulting amide will depend on the nature of the amine used. The eluent system for column chromatography should be optimized accordingly.
-
If the product is highly polar, reverse-phase chromatography may be a suitable alternative for purification.
-
Conclusion
The amide coupling of this compound presents a tractable challenge that can be overcome with a rational approach to reaction design. The electron-deficient nature of this substrate necessitates the use of robust and efficient coupling methodologies. The protocols provided herein for both EDC/HOBt and HATU-mediated couplings offer reliable starting points for the synthesis of a diverse range of N-substituted 1-methyl-5-nitro-1H-pyrrole-2-carboxamides. By carefully considering the choice of reagents, reaction conditions, and purification strategies, researchers can successfully incorporate this valuable building block into their synthetic endeavors, paving the way for the discovery of novel chemical entities with potential applications in drug development and materials science.
References
- 1. This compound CAS#: 1873-12-7 [amp.chemicalbook.com]
- 2. PubChemLite - this compound (C6H6N2O4) [pubchemlite.lcsb.uni.lu]
- 3. CAS 1873-12-7 | this compound - Synblock [synblock.com]
- 4. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES… [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/C5RA24527C [pubs.rsc.org]
- 13. Amide Synthesis [fishersci.it]
- 14. iajpr.com [iajpr.com]
- 15. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.co.za [journals.co.za]
Synthesis of Novel Heterocycles from 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid in Heterocyclic Synthesis
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the pyrrole ring provides a versatile platform for the synthesis of novel heterocyclic systems with significant therapeutic potential. This compound is a particularly valuable starting material, possessing three key functional groups—a carboxylic acid, a nitro group, and an N-methylated pyrrole core—that can be selectively manipulated to construct a diverse range of fused heterocyclic compounds.
This guide provides detailed application notes and protocols for the synthesis of novel heterocycles, specifically pyrrolo[3,2-d]pyrimidines and pyrrolo[3,4-c]pyridazines, using this compound as the common precursor. The methodologies detailed herein are designed to be robust and adaptable, providing a foundation for further derivatization and exploration in drug discovery programs.
PART 1: Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives
This synthetic strategy focuses on the transformation of the nitro and carboxylic acid functionalities of the starting material to construct the fused pyrimidine ring. The key steps involve the selective reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.
Causality of Experimental Choices
The choice of a two-step approach—reduction followed by cyclization—allows for controlled and high-yielding transformations. Catalytic hydrogenation or reduction with stannous chloride are selected for the nitro group reduction due to their high chemoselectivity, preserving the carboxylic acid or its ester derivative.[3][4][5] The subsequent cyclization with formamide is a well-established method for the formation of pyrimidine rings from ortho-amino carboxylic acids or their derivatives.
Experimental Workflow
Caption: Workflow for the synthesis of Pyrrolo[3,2-d]pyrimidines.
Detailed Protocols
Step 1: Esterification of this compound
-
Rationale: Conversion of the carboxylic acid to its methyl ester enhances solubility in organic solvents and facilitates purification. The methyl ester of the starting material is also commercially available.[6]
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.
-
Step 2: Reduction of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
-
Rationale: Selective reduction of the nitro group to an amine is the key step to enable subsequent cyclization. Both catalytic hydrogenation and chemical reduction with stannous chloride are effective.
-
Protocol A: Catalytic Hydrogenation
-
Dissolve methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is completely consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 2-amino-1-methyl-1H-pyrrole-5-carboxylate, which is often used in the next step without further purification.
-
-
Protocol B: Reduction with Stannous Chloride [3][4]
-
To a solution of methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq).[3]
-
Heat the mixture to reflux for 1-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired aminopyrrole.
-
Step 3: Cyclization to form the Pyrrolo[3,2-d]pyrimidin-4(3H)-one Core
-
Rationale: Reaction of the ortho-amino ester with formamide provides the fused pyrimidinone ring system.
-
Procedure:
-
A mixture of methyl 2-amino-1-methyl-1H-pyrrole-5-carboxylate (1.0 eq) and formamide (20 eq) is heated at 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the crude 1-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
| Step | Reactants | Reagents & Conditions | Product | Typical Yield |
| 1 | This compound | MeOH, H₂SO₄ (cat.), reflux | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | >90% |
| 2 | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | H₂, 10% Pd/C, MeOH, rt or SnCl₂·2H₂O, EtOH, reflux | Methyl 2-amino-1-methyl-1H-pyrrole-5-carboxylate | 85-95% |
| 3 | Methyl 2-amino-1-methyl-1H-pyrrole-5-carboxylate | Formamide, 150-160 °C | 1-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | 70-85% |
PART 2: Synthesis of Pyrrolo[3,4-c]pyridazine Derivatives
This synthetic route utilizes the carboxylic acid and the adjacent C3 position of the pyrrole ring to construct the fused pyridazine ring. The key transformations involve the introduction of a second carbonyl group at the C3 position via a Vilsmeier-Haack reaction, followed by cyclocondensation with hydrazine.
Causality of Experimental Choices
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrroles.[7][8][9] The resulting ortho-dicarbonyl compound is an ideal precursor for condensation with hydrazine to form the pyridazine ring. This approach provides a convergent and efficient route to the desired fused heterocyclic system.
Experimental Workflow
Caption: Workflow for the synthesis of Pyrrolo[3,4-c]pyridazines.
Detailed Protocols
Step 1: Vilsmeier-Haack Formylation of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
-
Rationale: Introduction of a formyl group at the C3 position of the pyrrole ring to generate the necessary 1,2-dicarbonyl precursor for pyridazine formation.
-
Procedure: [9]
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Cool the DMF to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and stir until the intermediate iminium salt is fully hydrolyzed.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-formyl-1-methyl-5-nitro-1H-pyrrole-2-carboxylate.
-
Step 2: Cyclocondensation with Hydrazine
-
Rationale: The reaction of the 1,2-dicarbonyl compound with hydrazine hydrate yields the fused pyridazine ring.
-
Procedure:
-
Dissolve methyl 3-formyl-1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature, and if a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the 2-methyl-7-nitro-2,6-dihydro-5H-pyrrolo[3,4-c]pyridazin-5-one.
-
Further purification can be achieved by recrystallization.
-
| Step | Reactants | Reagents & Conditions | Product | Typical Yield |
| 1 | Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate | POCl₃, DMF, 60-70 °C | Methyl 3-formyl-1-methyl-5-nitro-1H-pyrrole-2-carboxylate | 60-75% |
| 2 | Methyl 3-formyl-1-methyl-5-nitro-1H-pyrrole-2-carboxylate | Hydrazine hydrate, EtOH or AcOH, reflux | 2-Methyl-7-nitro-2,6-dihydro-5H-pyrrolo[3,4-c]pyridazin-5-one | 75-90% |
Conclusion and Future Perspectives
The protocols detailed in this guide demonstrate the utility of this compound as a versatile building block for the synthesis of medicinally relevant fused heterocyclic systems. The presented pyrrolo[3,2-d]pyrimidine and pyrrolo[3,4-c]pyridazine scaffolds can serve as templates for the development of new therapeutic agents. Further derivatization of these core structures, for instance, through manipulation of the nitro group in the final products or by employing substituted hydrazines in the cyclocondensation step, opens up avenues for creating extensive libraries of novel compounds for biological screening. The robustness of these synthetic routes provides a solid foundation for researchers and drug development professionals to explore the chemical space around these privileged heterocyclic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES… [cymitquimica.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Evaluation of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid in Antibacterial Drug Discovery
Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Pyrrole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Historically, nitrogen-containing heterocyclic compounds have been a rich source of antibacterial drugs.[2] Among these, the pyrrole ring system is a privileged scaffold found in numerous natural products and synthetic compounds with potent biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4] The versatility of the pyrrole core allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[2][5]
The introduction of a nitro group to aromatic systems is a well-established strategy in medicinal chemistry to enhance antimicrobial activity.[6] Nitro-containing compounds often exhibit unique mechanisms of action, including the generation of reactive nitrogen species that can lead to broad-spectrum antibacterial effects.[6] This document provides a comprehensive guide for the investigation of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid , a compound that marries the promising pyrrole scaffold with the activating nitro functional group, as a potential lead in antibacterial drug discovery.
These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a structured approach to the synthesis, in vitro evaluation, and preliminary mechanism of action studies of this compound.
Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized based on established pyrrole chemistry. One common approach involves the nitration of a pre-formed methyl-pyrrole-2-carboxylate ester followed by hydrolysis.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathway for this compound.
Part 1: In Vitro Antibacterial Activity Assessment
The initial step in evaluating a new chemical entity is to determine its spectrum and potency of antibacterial activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters in this assessment.[7][8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland turbidity standard[10]
-
Spectrophotometer
-
Multichannel pipette
Workflow for MIC Determination:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of desired concentrations.[10]
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[7][11]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Following MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate.[12]
Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| S. aureus (ATCC 29213) | |||
| E. coli (ATCC 25922) | |||
| P. aeruginosa (ATCC 27853) | |||
| MRSA (Clinical Isolate) |
Part 2: Cytotoxicity Assessment
A crucial aspect of drug discovery is to ensure that the compound exhibits selective toxicity towards bacteria with minimal harm to host cells.[13]
Protocol 3: MTT Assay for Eukaryotic Cell Viability
Objective: To assess the cytotoxicity of this compound against a mammalian cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][14]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Workflow for Cytotoxicity Assessment:
Caption: General workflow for evaluating cytotoxicity using the MTT assay.[14]
Step-by-Step Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include untreated cells as a negative control.[14][15]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10]
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[10][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Data Presentation:
| Compound Concentration (µg/mL) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 100 | |
| ... | ||
| ... | ||
| IC₅₀ (µg/mL) |
Part 3: Preliminary Mechanism of Action Studies
Understanding the mechanism of action is critical for the further development of a lead compound. Based on the structure of this compound, several potential antibacterial mechanisms can be hypothesized.
Hypothesized Mechanisms:
-
Inhibition of DNA Synthesis: Many nitroaromatic compounds are known to interfere with DNA replication.[16] Fluoroquinolones, for instance, target DNA gyrase and topoisomerase IV.[16]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the pyrrole ring could facilitate interaction with the bacterial cell membrane, leading to depolarization and leakage of cellular contents.[13][17]
-
Inhibition of Protein Synthesis: The compound could potentially interfere with ribosomal function, thereby inhibiting protein biosynthesis.[13][16]
-
Inhibition of Metabolic Pathways: Some antibacterials act as antimetabolites, inhibiting essential metabolic pathways like folic acid synthesis.[13]
Protocol 4: DNA Gyrase Inhibition Assay (Conceptual)
Objective: To investigate if this compound inhibits the activity of bacterial DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into DNA. An inhibition assay can measure the reduction in this activity in the presence of the test compound.
Workflow for Mechanism of Action Investigation:
Caption: A structured workflow for elucidating the mechanism of action.
This is a conceptual outline, and specific commercial kits or established biochemical protocols for DNA gyrase inhibition assays should be followed.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antibacterial evaluation of this compound. The data generated from these studies will be crucial in determining the potential of this compound as a lead candidate for further preclinical development. Positive outcomes, such as potent antibacterial activity against clinically relevant strains and a favorable therapeutic index (high IC₅₀ in mammalian cells and low MIC against bacteria), would warrant more in-depth mechanism of action studies, in vivo efficacy evaluation in animal models of infection, and medicinal chemistry efforts to optimize the lead compound.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps | MDPI [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ibtbioservices.com [ibtbioservices.com]
- 13. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Esterification of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Introduction
1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid is a key heterocyclic building block in the synthesis of various biologically active molecules. The pyrrole scaffold is a privileged structure in medicinal chemistry, and modifications at the 2- and 5-positions are crucial for modulating pharmacological activity. The esterification of the carboxylic acid at the 2-position is a fundamental transformation, yielding versatile intermediates for further elaboration in drug discovery programs. This document provides a detailed guide to the reaction conditions, mechanisms, and protocols for the successful esterification of this important substrate.
The presence of the electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the pyrrole ring and the reactivity of the carboxylic acid. This guide will delve into the practical considerations for achieving high yields and purity of the desired ester products, catering to researchers and professionals in organic synthesis and drug development.
I. Mechanistic Insights and Strategic Considerations
The conversion of a carboxylic acid to an ester can be achieved through several methods. The choice of method depends on the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. For this compound, the two most common and effective approaches are the direct acid-catalyzed esterification (Fischer-Speier) and methods involving coupling agents.
A. Fischer-Speier Esterification: The Workhorse Method
The Fischer-Speier esterification is a classic and cost-effective method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is typically used, which also often serves as the solvent.[1][3]
The mechanism proceeds through several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4][5]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, and the carbonyl double bond is reformed.[5]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6]
The overall reaction is a nucleophilic acyl substitution.[7] The electron-withdrawing nitro group on the pyrrole ring enhances the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack by the alcohol.
B. Coupling Agent-Mediated Esterification: Mild and Versatile
For substrates that are sensitive to strong acidic conditions or when using precious or complex alcohols, coupling agents provide a milder alternative.[8] Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), known as the Steglich esterification, are highly effective.[8] Other modern coupling agents include uronium-based reagents like TBTU, TATU, or COMU.[9][10]
These methods work by activating the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol.[11][12] This approach avoids the generation of water and often proceeds at room temperature, offering excellent yields.[10][13]
II. Experimental Protocols
Protocol 1: Fischer-Speier Synthesis of Methyl 1-Methyl-5-nitro-1H-pyrrole-2-carboxylate
This protocol describes a standard procedure for the synthesis of the methyl ester using methanol in excess as both reactant and solvent.
Materials:
-
This compound (1.0 eq)
-
Methanol (reagent grade, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add methanol (approximately 10-20 mL per gram of carboxylic acid).
-
Stir the suspension at room temperature to dissolve as much of the solid as possible.
-
Carefully and slowly, add the catalytic amount of concentrated sulfuric acid to the stirring mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution). Repeat the wash until no more gas evolves.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure methyl 1-Methyl-5-nitro-1H-pyrrole-2-carboxylate.
Protocol 2: Steglich Esterification using DCC/DMAP
This protocol is suitable for a wider range of alcohols under mild conditions. The example uses a generic primary or secondary alcohol (R-OH).
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH, 1.1 - 1.5 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the alcohol, and DMAP.
-
Dissolve the components in anhydrous dichloromethane.
-
Cool the stirring solution to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous dichloromethane dropwise to the cold reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Stir the reaction at room temperature for 4-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired ester.
III. Data Summary and Characterization
The following table summarizes typical conditions for the Fischer-Speier esterification with various simple alcohols.
| Alcohol | Catalyst | Temperature | Typical Reaction Time | Typical Yield |
| Methanol | H₂SO₄ | Reflux (~65°C) | 4-8 hours | >90% |
| Ethanol | H₂SO₄ | Reflux (~78°C) | 6-12 hours | >85% |
| Propanol | H₂SO₄ | Reflux (~97°C) | 8-16 hours | >80% |
| Isopropanol | H₂SO₄ | Reflux (~82°C) | 12-24 hours | 70-80% |
Characterization of the Product Ester
The identity and purity of the synthesized ester should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. For the methyl ester, expect a singlet around 3.8-4.0 ppm for the methyl ester protons and a singlet for the N-methyl protons. The pyrrole protons will appear in the aromatic region.[14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.
-
Melting Point: A sharp melting point is indicative of a pure solid compound.
IV. Workflow and Mechanism Diagrams
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of esters via the Fischer-Speier method.
Caption: General workflow for Fischer-Speier esterification.
Fischer Esterification Mechanism
This diagram outlines the key steps in the acid-catalyzed esterification mechanism.
Caption: Mechanism of Fischer-Speier esterification.
V. Field Insights and Troubleshooting
-
Driving the Equilibrium: For the Fischer esterification, the use of a large excess of alcohol is the simplest way to ensure high conversion.[1] For more valuable alcohols or when using a 1:1 stoichiometry is desired, removal of the water byproduct using a Dean-Stark apparatus or by adding molecular sieves can be effective.[2][15]
-
Catalyst Choice: While sulfuric acid is common, other acids like p-toluenesulfonic acid (TsOH) or acidic resins can also be used and may be easier to handle or remove.[1][16]
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction's progress. A common mobile phase for this system is 30-50% ethyl acetate in hexanes. The disappearance of the more polar carboxylic acid spot and the appearance of the less polar ester spot indicates conversion.
-
Purification: The product ester is significantly less polar than the starting carboxylic acid, making purification by silica gel chromatography straightforward.
-
Handling DCC: DCC is a potent skin sensitizer and should be handled with care in a well-ventilated fume hood. The DCU byproduct is generally insoluble in most organic solvents, facilitating its removal by filtration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Active ester - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Coupling [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. technoarete.org [technoarete.org]
Application Notes and Protocols for the Reduction of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Abstract
The transformation of nitro groups into primary amines is a fundamental and critical reaction in organic synthesis, providing access to a vast array of chemical building blocks. Aminopyrroles, in particular, are valuable scaffolds in the development of pharmaceuticals and functional materials.[1][2][3] This document provides a comprehensive technical guide for the selective reduction of the nitro group in 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid[4] to yield 1-Methyl-5-amino-1H-pyrrole-2-carboxylic acid. We present and compare three robust methodologies: Catalytic Hydrogenation, Metal-Mediated Reduction (using Tin(II) Chloride and Iron), and a metal-free approach using Sodium Dithionite. Each section includes an in-depth explanation of the underlying chemical principles, detailed step-by-step protocols, and considerations for safety and reaction optimization.
Introduction and Strategic Considerations
The target transformation involves the conversion of an electron-deficient nitropyrrole into its electron-rich amino analogue. The choice of reducing agent is paramount, as the substrate contains two key functional groups: the nitro group targeted for reduction and a carboxylic acid.
Key Challenges & Strategic Choices:
-
Chemoselectivity: The chosen method must selectively reduce the nitro group without affecting the carboxylic acid. The use of harsh hydride reagents like lithium aluminum hydride (LiAlH₄) is contraindicated as they would readily reduce the carboxylic acid.[5][6]
-
Ring Integrity: The pyrrole ring is generally stable to reductive conditions but can be sensitive to overly harsh acidic or oxidative environments.[7] The methodologies outlined herein are selected to preserve the integrity of the heterocyclic core.
-
Product Stability: The resulting 1-Methyl-5-amino-1H-pyrrole-2-carboxylic acid, being an electron-rich aromatic amine, may be susceptible to air oxidation. Protocols should incorporate measures to handle the product under an inert atmosphere where necessary, especially during purification and storage.
The following sections detail three reliable methods, each with distinct advantages and drawbacks, allowing researchers to select the most appropriate protocol based on available equipment, scale, and tolerance for specific reagents.
Methodology Comparison
For a rapid assessment, the three primary methods are summarized below. Detailed protocols and mechanistic insights are provided in the subsequent sections.
| Methodology | Reagents & Typical Conditions | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C or Raney Ni, in MeOH or EtOH, Room Temp. | High atom economy, clean reaction, product isolation is straightforward (catalyst filtration). | Requires specialized equipment (hydrogenator or balloon setup); catalyst can be pyrophoric; potential for pyrrole ring saturation under harsh conditions.[8][9] |
| Metal/Acid Reduction | SnCl₂·2H₂O in EtOH or EtOAc; or Fe powder in AcOH/H₂O. | Highly reliable and effective; tolerant of many functional groups; inexpensive reagents (especially iron).[10][11] | Stoichiometric metal waste can be problematic for disposal and purification; workup can be tedious due to precipitation of metal salts.[12] |
| Sodium Dithionite | Na₂S₂O₄ in H₂O/DCM or H₂O/MeCN, Room Temp. | Mild, metal-free conditions; good chemoselectivity; simple workup.[13][14][15] | Often requires biphasic solvent systems; can have lower yields compared to other methods; reagent stability can be an issue. |
General Experimental Workflow
The successful synthesis and isolation of the target amine rely on a systematic workflow. The following diagram illustrates the key stages common to all protocols described.
Caption: General experimental workflow for synthesis.
Detailed Protocols
Protocol A: Catalytic Hydrogenation
This method is often the cleanest, reducing the nitro group to an amine with water as the only byproduct. Palladium on carbon (Pd/C) is a common and effective catalyst.[16]
Causality: The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro group. This proximity facilitates the stepwise addition of hydrogen atoms across the N-O bonds, ultimately cleaving them and forming the amine. The reaction is generally selective for the nitro group over the carboxylic acid.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add methanol (approx. 10-20 mL per gram of substrate) to dissolve the starting material.
-
Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the solution.
-
Seal the flask, and purge it with nitrogen or argon, followed by a vacuum.
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus (1 atm is usually sufficient).
-
Stir the reaction vigorously at room temperature. The consumption of hydrogen can be monitored by the balloon deflating.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-Methyl-5-amino-1H-pyrrole-2-carboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Safety: Palladium on carbon can be pyrophoric, especially when dry. Do not allow the catalyst to dry in the air. Handle hydrogen gas with extreme care in a well-ventilated fume hood, away from ignition sources.
Protocol B: Metal-Mediated Reduction with Tin(II) Chloride
The use of stannous chloride (SnCl₂) in an organic solvent is a classic, high-yielding method for nitro group reduction.[17][18] It is particularly useful when catalytic hydrogenation is not feasible.
Causality: The reduction proceeds via a series of single electron transfers from Sn(II) to the nitro group.[12] The tin is oxidized to Sn(IV) while the nitrogen is reduced. The acidic conditions (provided by HCl often used in conjunction, or by the Lewis acidity of SnCl₂) provide the protons necessary for the formation of water molecules from the oxygen atoms of the nitro group.[19]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask with a magnetic stir bar.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution. The reaction can be exothermic.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and stir.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Re-dissolve the residue in ethyl acetate.
-
Slowly and carefully add saturated NaHCO₃ solution or 1M NaOH with vigorous stirring until the aqueous layer is basic (pH > 8). A thick white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product.
Protocol C: Metal-Free Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, offers a mild and economical metal-free alternative for nitro reduction.[14] Its chemoselectivity is a key advantage, leaving other reducible groups intact.[15]
Causality: In aqueous solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitro group in a stepwise fashion, leading through nitroso and hydroxylamine intermediates to the final amine product.[14]
Caption: Simplified reduction pathway via intermediates.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonium Hydroxide (NH₄OH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., DCM). Add a small amount of NH₄OH to aid dissolution and maintain basic conditions.
-
In a separate beaker, prepare a fresh solution of sodium dithionite (3-5 eq) in water.
-
Add the aqueous sodium dithionite solution to the stirred solution of the nitro compound.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC, observing the disappearance of the starting material spot.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to afford the crude amine product.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C6H6N2O4) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.org [acs.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. fiveable.me [fiveable.me]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 18. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 19. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid Derivatives
Abstract
The 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid scaffold is a key heterocyclic motif with significant potential in medicinal chemistry and materials science.[1] Its functionalization is critical for developing novel compounds with tailored biological activities and physicochemical properties.[2] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the strategic modification of this pyrrole core.[3][4] This guide provides in-depth application notes, detailed experimental protocols, and mechanistic insights for three seminal palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Sonogashira couplings—as applied to derivatives of this compound. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.
Foundational Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are transformative tools in organic chemistry, allowing for the construction of complex molecular architectures under relatively mild conditions.[3][5] These reactions share a common mechanistic framework, a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The cycle universally consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (e.g., a brominated pyrrole derivative). This oxidizes the metal to a Pd(II) species.[3][7]
-
Transmetalation (for Suzuki/Sonogashira): An organometallic nucleophile (e.g., organoboron or organocopper) transfers its organic group to the Pd(II) center, displacing the halide.[5][7] For the Heck reaction, this step is replaced by migratory insertion of an olefin.[6][8]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: General Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
Application Note
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl and heteroaryl compounds.[7][9] For the this compound framework, this reaction allows for the introduction of diverse aryl or heteroaryl substituents, which is a common strategy in drug discovery to modulate target affinity, selectivity, and pharmacokinetic properties.[2][4]
To employ this reaction, the pyrrole core must first be functionalized with a suitable leaving group, typically a halogen (Br or I) at the C4 or C5 position (if the nitro group is absent or relocated). Alternatively, the pyrrole itself can be converted into a boronic acid or ester derivative to couple with an aryl halide.[10]
Causality Behind Component Selection:
-
Palladium Precatalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are highly effective.[11] Pd(dppf)Cl₂ is often preferred for its robustness and efficacy with heteroaryl substrates, as the dppf ligand promotes reductive elimination and stabilizes the catalyst.[11]
-
Base : A base is crucial for activating the organoboron species in the transmetalation step.[7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is stronger and often provides better yields with sterically hindered or electronically deactivated substrates.
-
Solvent System : A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the boronic acid's activation.
Protocol: Suzuki-Miyaura Coupling of a Brominated Pyrrole Ester
This protocol describes the coupling of methyl 4-bromo-1-methyl-5-nitro-1H-pyrrole-2-carboxylate with a generic arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Reagents & Conditions Summary
| Component | Role | Typical Molar Eq. | Example |
| Bromopyrrole Derivative | Electrophile | 1.0 | Methyl 4-bromo-1-methyl-5-nitro-1H-pyrrole-2-carboxylate |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 | Phenylboronic acid |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(dppf)Cl₂ |
| Base | Activator | 2.0 - 3.0 | K₂CO₃ or Cs₂CO₃ |
| Solvent | Medium | - | 1,4-Dioxane / H₂O (4:1) |
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried Schlenk flask, add the bromopyrrole derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask.
-
Inert Atmosphere : Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Heck Reaction: Olefin Functionalization
Application Note
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, forming a substituted alkene.[8][12] This reaction is a powerful tool for introducing vinyl groups or more complex unsaturated side chains onto the 1-methyl-5-nitro-1H-pyrrole-2-carboxylate core.[13] These modifications can serve as handles for further synthetic transformations or as key pharmacophores in bioactive molecules.
Causality Behind Component Selection:
-
Palladium Precatalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice.[14] It is reduced in situ to the active Pd(0) species.
-
Ligand : Phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often required to stabilize the catalyst and promote the desired reactivity. For electron-rich pyrroles, bulky, electron-rich phosphine ligands can improve yields.
-
Base : A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. Its role is to neutralize the hydrogen halide (HX) produced during the catalytic cycle, regenerating the Pd(0) catalyst.[8]
-
Solvent : Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are standard choices as they effectively dissolve the reactants and catalyst system.
Protocol: Heck Reaction of a Brominated Pyrrole Ester with an Alkene
This protocol outlines the coupling of methyl 4-bromo-1-methyl-5-nitro-1H-pyrrole-2-carboxylate with a generic terminal alkene (e.g., styrene or an acrylate).
Reagents & Conditions Summary
| Component | Role | Typical Molar Eq. | Example |
| Bromopyrrole Derivative | Electrophile | 1.0 | Methyl 4-bromo-1-methyl-5-nitro-1H-pyrrole-2-carboxylate |
| Alkene | Nucleophile | 1.5 - 2.0 | Styrene |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Pd(OAc)₂ |
| Ligand | Stabilizer | 0.02 - 0.10 (2-10 mol%) | PPh₃ |
| Base | HX Scavenger | 1.5 - 2.0 | Triethylamine (Et₃N) |
| Solvent | Medium | - | Acetonitrile (MeCN) |
Step-by-Step Methodology:
-
Reaction Setup : In a dried Schlenk tube under an inert atmosphere, combine the bromopyrrole derivative (1.0 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), and the phosphine ligand (PPh₃, 0.04 eq).[13]
-
Reagent Addition : Add the solvent (e.g., MeCN), followed by the alkene (1.5 eq) and the organic base (Et₃N, 2.0 eq) via syringe.[13]
-
Reaction : Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.[13] Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup : After cooling, filter the reaction mixture through a pad of Celite to remove palladium black. Rinse the pad with the reaction solvent.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude material is then purified, typically by flash column chromatography, to yield the desired substituted alkene product.
Sonogashira Coupling: Introducing Alkynyl Moieties
Application Note
The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) and a C(sp) carbon, specifically coupling an aryl/vinyl halide with a terminal alkyne.[15][16] This reaction is instrumental for incorporating rigid alkynyl linkers into the pyrrole structure. Such modifications are highly valuable in materials science for creating conjugated systems and in medicinal chemistry, where the alkyne can act as a bioisostere or a precursor for other functional groups like triazoles.[4][17]
Causality Behind Component Selection:
-
Dual Catalyst System : The classic Sonogashira reaction employs a dual-catalyst system. A palladium(0) complex (e.g., generated from PdCl₂(PPh₃)₂) catalyzes the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[15][18] The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species that undergoes transmetalation with the palladium center.[18]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. It serves both to deprotonate the terminal alkyne and to neutralize the HX byproduct.[18]
-
Solvent : Solvents like tetrahydrofuran (THF) or DMF are commonly used. The reaction is typically run under strictly anaerobic conditions to prevent the oxidative homocoupling of alkynes (Glaser coupling), which is promoted by oxygen.
Protocol: Sonogashira Coupling of a Brominated Pyrrole Ester
This protocol details the coupling of methyl 4-bromo-1-methyl-5-nitro-1H-pyrrole-2-carboxylate with a terminal alkyne.
Caption: Logical relationship in the Sonogashira catalytic cycles.
Reagents & Conditions Summary
| Component | Role | Typical Molar Eq. | Example |
| Bromopyrrole Derivative | Electrophile | 1.0 | Methyl 4-bromo-1-methyl-5-nitro-1H-pyrrole-2-carboxylate |
| Terminal Alkyne | Nucleophile | 1.2 - 1.5 | Phenylacetylene |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Co-catalyst | 0.05 - 0.10 (5-10 mol%) | Copper(I) Iodide (CuI) |
| Base | Activator/Scavenger | 2.0 - 3.0 | Triethylamine (Et₃N) |
| Solvent | Medium | - | Tetrahydrofuran (THF) |
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried Schlenk flask, add the bromopyrrole derivative (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition : Under inert atmosphere, add the degassed solvent (THF), the amine base (Et₃N), and finally the terminal alkyne (1.2 eq) via syringe.
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC analysis.
-
Workup : Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the alkynylated pyrrole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Functionalization of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Introduction: Strategic Importance of a Versatile Scaffold
1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid is a highly versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of the N-methyl, nitro, and carboxylic acid groups on the pyrrole ring provides a unique combination of electronic properties and reactive handles. This allows for selective functionalization at various positions, making it an ideal scaffold for the synthesis of diverse molecular architectures. The pyrrole core is a common motif in numerous natural products and pharmaceuticals, recognized for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This application note provides a comprehensive guide to the functionalization of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Understanding the Reactivity of the Pyrrole Ring
The reactivity of the pyrrole ring in this compound is dictated by the interplay of its substituents. The pyrrole ring itself is an electron-rich aromatic system. However, the potent electron-withdrawing nature of the nitro group at the C5 position significantly deactivates the ring towards electrophilic aromatic substitution.[2][3] Conversely, this deactivation makes the ring more susceptible to nucleophilic attack. The N-methyl group prevents deprotonation under basic conditions, which would otherwise further deactivate the ring towards nucleophilic substitution.[4] The carboxylic acid at the C2 position offers a key site for modifications such as amide bond formation.
Section 1: Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrrole ring, induced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the nitro group by a variety of nucleophiles, providing a powerful tool for introducing new functionalities at the C5 position. The presence of the nitro group in a conjugated position is crucial for stabilizing the intermediate Meisenheimer complex formed during the nucleophilic attack.[5]
Protocol 1.1: Methoxydenitration - Introduction of an Alkoxy Group
This protocol describes the displacement of the nitro group with a methoxide ion, a reaction that can proceed under mild conditions.[4]
Workflow for Methoxydenitration:
Caption: Workflow for the methoxydenitration of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium methoxide (25% solution in methanol)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.
-
To the stirred solution, add sodium methoxide solution (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Methyl-5-methoxy-1H-pyrrole-2-carboxylic acid.
Rationale and Insights:
-
The N-methyl group is crucial as it prevents the formation of the pyrrole anion in the presence of a strong base, which would deactivate the ring towards nucleophilic attack.[4][6]
-
The reaction proceeds readily due to the strong activation provided by the nitro group and its good leaving group character in this context.[4]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Methanol | Serves as both the solvent and the source of the methoxide nucleophile. |
| Base | Sodium Methoxide | Provides the nucleophilic methoxide ion. |
| Temperature | Reflux | Increases the reaction rate to ensure completion in a reasonable timeframe. |
| Work-up | Quenching with NH4Cl | Neutralizes the excess base. |
Section 2: Reduction of the Nitro Group to an Amine
The transformation of the nitro group into an amino group is a pivotal step in the functionalization of this compound. This conversion dramatically alters the electronic properties of the pyrrole ring, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group. This change in electronics switches the directing effect for subsequent electrophilic aromatic substitution from meta to ortho and para.[2][7]
Protocol 2.1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[8][9]
Workflow for Catalytic Hydrogenation:
Caption: Workflow for the catalytic hydrogenation of the nitro group.
Materials:
-
This compound
-
Ethanol or Ethyl Acetate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Celite
Step-by-Step Protocol:
-
To a hydrogenation flask, add this compound (1.0 eq) and dissolve it in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 5-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.
Rationale and Insights:
-
Catalytic hydrogenation is generally preferred for its high yields and clean reaction profile, avoiding the use of harsh metal/acid reducing agents.[8]
-
The choice of solvent can influence the reaction rate and solubility of the starting material and product.
| Reagent/Condition | Purpose |
| Palladium on Carbon (Pd/C) | Catalyst for the hydrogenation reaction. |
| Hydrogen Gas | The reducing agent. |
| Celite Filtration | To safely and effectively remove the pyrophoric catalyst. |
Section 3: Modification of the Carboxylic Acid Group
The carboxylic acid at the C2 position is a versatile handle for introducing a wide array of functionalities, most commonly through the formation of amide bonds. This is a critical transformation in drug discovery, as the amide bond is a key structural feature in many biologically active molecules.[10]
Protocol 3.1: Amide Coupling
This protocol describes a standard procedure for amide bond formation using a coupling agent.
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Materials:
-
This compound (or its amino derivative)
-
Desired primary or secondary amine
-
Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
Step-by-Step Protocol:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water, mild aqueous acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Rationale and Insights:
-
Coupling agents are necessary to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.[11]
-
The choice of coupling agent and base can be critical to avoid side reactions and racemization if chiral amines are used.
| Reagent | Role |
| HATU/HBTU | Urionium-based coupling agents that efficiently activate carboxylic acids. |
| EDCI/HOBt | A carbodiimide/additive combination commonly used for amide bond formation. |
| DIPEA/TEA | Non-nucleophilic bases used to neutralize the acidic byproducts of the reaction. |
Conclusion
The strategic functionalization of this compound opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this application note provide a robust foundation for researchers to explore the rich chemistry of this versatile scaffold. By understanding the interplay of the functional groups and applying the appropriate synthetic methodologies, a diverse library of pyrrole derivatives can be readily accessed.
References
- 1. scispace.com [scispace.com]
- 2. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]
- 3. ck12.org [ck12.org]
- 4. Nucleophilic aromatic substitution in the pyrrole ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 7. Reduction of nitro to amino and oxidation of amino to nitro [quimicaorganica.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for the purification of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity. The following sections offer detailed protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy is built upon a solid understanding of the target molecule's properties. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structural analogues, such as other nitropyrrole carboxylic acids.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and Implications for Purification |
| Molecular Formula | C₆H₆N₂O₄[1] | Indicates a relatively small molecule with polar functional groups. |
| Molecular Weight | 170.12 g/mol [1] | Standard molecular weight for this class of compounds. |
| Appearance | Likely a crystalline solid, possibly pale yellow to brown. | The color may indicate the presence of impurities; purification should aim for a consistent, lighter color. |
| Acidity (pKa) | Estimated to be around 3-4. | The carboxylic acid moiety will be deprotonated at neutral or basic pH, increasing its water solubility. This is a key factor for extraction and chromatography. |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and acetone. Sparingly soluble in hot water. Poorly soluble in non-polar solvents like hexanes and toluene. | This solubility profile is the basis for selecting appropriate recrystallization solvents and mobile phases for chromatography. |
| Stability | Potentially sensitive to light and high temperatures.[2] | Purifications should be carried out with minimal exposure to direct light, and prolonged heating should be avoided to prevent degradation. |
Purification Methodologies: A Step-by-Step Guide
The choice of purification method will depend on the scale of your experiment, the nature of the impurities, and the desired final purity. Below are detailed protocols for the most common and effective techniques.
Recrystallization: The First Line of Purification
Recrystallization is often the most efficient method for removing bulk impurities from a solid sample. For this compound, water or an aqueous ethanol mixture is a promising solvent system, based on procedures for analogous compounds.[2][3]
Experimental Protocol: Recrystallization from Aqueous Ethanol
-
Solvent Selection: Begin by determining the optimal solvent ratio. In a small test tube, dissolve a small amount of your crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol until the solution is clear again. This indicates a good solvent/anti-solvent ratio.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the hot ethanol/water mixture determined in the previous step.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (the same ethanol/water ratio), and dry them under vacuum.
Caption: Workflow for the recrystallization of this compound.
High-Performance Liquid Chromatography (HPLC): For High-Purity Requirements
For obtaining highly pure material, for example, for analytical standards or biological testing, preparative reverse-phase HPLC is the method of choice. The following is a starting point for method development, based on protocols for similar compounds.[1]
Experimental Protocol: Preparative RP-HPLC
-
Column: A C18 stationary phase is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier is recommended.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical starting gradient would be from 5-95% Solvent B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (a UV scan of a dilute sample will help determine the optimal wavelength).
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Fraction Collection and Work-up: Collect the fractions containing the pure product. The solvent can be removed under reduced pressure.
Caption: A typical workflow for the HPLC purification of this compound.
Troubleshooting Guide
Issue 1: Oily Product Instead of Crystals During Recrystallization
-
Possible Cause: The compound may be "oiling out" if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. Impurities can also sometimes inhibit crystallization.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to reduce the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Issue 2: Low Recovery After Recrystallization
-
Possible Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used initially.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent for dissolution.
-
Cool the solution in an ice bath for a longer period to maximize precipitation.
-
Reduce the volume of the filtrate by evaporation and cool again to recover more product.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Issue 3: Persistent Impurities After Recrystallization
-
Possible Cause: The impurity may have very similar solubility properties to the target compound.
-
Solution:
-
Try a different solvent or solvent system for recrystallization.
-
Consider a multi-step purification. For example, an initial recrystallization followed by column chromatography or HPLC.
-
Perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt. The aqueous layer can then be acidified with HCl to precipitate the pure product, which is then collected by filtration.
-
Issue 4: Poor Peak Shape or Resolution in HPLC
-
Possible Cause: This can be due to several factors, including column overloading, inappropriate mobile phase pH, or secondary interactions with the stationary phase.
-
Solution:
-
Reduce the injection volume or sample concentration.
-
Ensure the mobile phase pH is at least 2 pH units away from the pKa of the compound. The use of an acidic modifier like formic or trifluoroacetic acid helps to keep the carboxylic acid protonated and improves peak shape.
-
Try a different stationary phase. If tailing is observed on a C18 column, an embedded polar group (polar-endcapped) C18 column might give better results.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The impurities will depend on the synthetic route. A common route is the nitration of a precursor like ethyl 1-methyl-2-pyrrolecarboxylate.[3] In this case, likely impurities include:
-
Unreacted starting material: Ethyl 1-methyl-2-pyrrolecarboxylate.
-
Other nitrated isomers: Such as 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
-
By-products from side reactions: Depending on the reaction conditions.
-
Hydrolysis products: If the ester is hydrolyzed to the carboxylic acid in a separate step, incomplete hydrolysis could leave some ester as an impurity.
Q2: How can I assess the purity of my final product?
A2: A combination of methods is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: How should I store the purified this compound?
A3: Based on the properties of related nitropyrrole compounds, it is advisable to store the purified solid in a cool, dark, and dry place.[2] A desiccator at room temperature or in a refrigerator, with the container protected from light (e.g., in an amber vial or wrapped in aluminum foil), would be ideal.
References
troubleshooting side reactions in the nitration of 1-methyl-1H-pyrrole-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the nitration of 1-methyl-1H-pyrrole-2-carboxylic acid. As a highly activated heterocyclic system, the nitration of pyrrole derivatives can be prone to several side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve your desired 4-nitro and 5-nitro isomers.
Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of 1-methyl-1H-pyrrole-2-carboxylic acid.
Issue 1: Significant formation of a dark, insoluble tar-like substance.
Question: My reaction mixture turned dark brown/black upon addition of the nitrating agent, and I've isolated a significant amount of insoluble, tarry material. What is causing this polymerization?
Answer: The formation of dark, insoluble materials is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[1][2] Pyrroles are electron-rich aromatic compounds that are susceptible to protonation, which can lead to the loss of aromaticity and subsequent polymerization.[3] The use of strong mineral acids like a sulfuric acid/nitric acid mixture (sulfonitric mixture) is often too harsh for the pyrrole nucleus and is a common cause of this issue.[1][4]
Mitigation Strategies:
-
Choice of Nitrating Agent: Avoid strong, protic acid nitrating agents. The preferred reagent for nitrating sensitive pyrroles is acetyl nitrate, generated in situ from nitric acid and acetic anhydride.[1][4][5] This reagent provides a less acidic environment, minimizing polymerization.[2]
-
Temperature Control: Maintain strict temperature control throughout the reaction. The nitration of pyrroles is typically conducted at low temperatures (e.g., -15°C to 0°C) to reduce the rate of polymerization and other side reactions.
-
Order of Addition: Add the nitrating agent slowly to a cooled solution of the 1-methyl-1H-pyrrole-2-carboxylic acid. This ensures that the concentration of the nitrating agent remains low at any given time, which helps to control the exothermicity of the reaction and minimize side product formation.
Issue 2: Low yield of the desired nitrated product and isolation of 1-methylpyrrole.
Question: I'm observing a low yield of my target 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, and I've identified 1-methylpyrrole as a significant byproduct. What is causing the loss of the carboxylic acid group?
Answer: The presence of 1-methylpyrrole indicates that decarboxylation is occurring as a major side reaction. Pyrrole-2-carboxylic acids are known to be susceptible to acid-catalyzed decarboxylation, especially in strongly acidic solutions.[6][7] The mechanism involves protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[6][8] Even under the milder conditions used for pyrrole nitration, the presence of any strong acid can promote this unwanted reaction.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting decarboxylation.
Mitigation Strategies:
-
Protecting Group Strategy: The most effective way to prevent decarboxylation is to protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) prior to nitration. Esters are significantly more stable to acidic conditions than carboxylic acids. The ester can then be hydrolyzed back to the carboxylic acid after the nitration step.
-
pH Control: If direct nitration of the carboxylic acid is necessary, ensure the reaction conditions are as close to neutral as possible after the addition of the nitrating agent. This can be challenging but might involve the use of a buffered system, although this is less common for nitrations.
-
Milder Conditions: As with polymerization, using acetyl nitrate in acetic anhydride is preferable to stronger acids.[1][4][5]
Issue 3: Formation of multiple nitrated isomers.
Question: I've successfully nitrated my compound, but I'm getting a mixture of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid and 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid. How can I improve the regioselectivity?
Answer: The regioselectivity of electrophilic substitution on the pyrrole ring is influenced by both the activating effect of the nitrogen and the directing effects of the substituents. For 1-methyl-1H-pyrrole-2-carboxylic acid, the N-methyl group is activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. Nitration is expected to occur at the 4- and 5-positions. The ratio of these isomers can be influenced by the reaction conditions.
Factors Influencing Regioselectivity:
| Factor | Effect on Isomer Ratio (4-nitro vs. 5-nitro) | Rationale |
| Steric Hindrance | Bulky nitrating agents may favor the less sterically hindered 4-position. | The 5-position is adjacent to the N-methyl group, which can present some steric hindrance. |
| Reaction Temperature | Lower temperatures generally lead to higher selectivity. | At higher temperatures, there is more energy for the reaction to overcome the activation barrier for the formation of the less favored isomer. |
| Solvent | The polarity of the solvent can influence the stability of the reaction intermediates. | Experimentation with different solvents (e.g., acetic anhydride, dichloromethane) may be necessary to optimize the isomer ratio. |
Purification Strategy:
If a mixture of isomers is unavoidable, careful purification will be necessary. High-performance liquid chromatography (HPLC) is often the most effective method for separating closely related isomers like these.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best nitrating agent for 1-methyl-1H-pyrrole-2-carboxylic acid?
A1: The recommended nitrating agent is acetyl nitrate, prepared in situ by the slow addition of fuming nitric acid to acetic anhydride at low temperatures.[1][4][5] This reagent is less acidic than traditional nitrating mixtures like nitric acid/sulfuric acid, which helps to prevent polymerization and decarboxylation of the sensitive pyrrole substrate.[1][2]
Q2: At what position on the pyrrole ring is nitration most likely to occur?
A2: For 1-methyl-1H-pyrrole-2-carboxylic acid, electrophilic attack is most favored at the 4- and 5-positions. The N-methyl group strongly activates the ring towards electrophilic substitution, primarily at the ortho (2- and 5-) and para (4-) positions. The carboxylic acid at the 2-position is a deactivating, meta-directing group, which also directs incoming electrophiles to the 4- and 5-positions. The precise ratio of 4-nitro to 5-nitro isomers will depend on the reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product(s), and any byproducts. The consumption of the starting material and the appearance of new, lower Rf spots (due to the polar nitro group) will indicate that the reaction is proceeding.
Q4: My desired product is 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid. What is a typical experimental protocol?
A4: The following is a general protocol that should be optimized for your specific setup.
Experimental Protocol: Nitration of 1-methyl-1H-pyrrole-2-carboxylic acid methyl ester
Caption: A typical workflow for the synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.
-
Esterification (Protection): Convert 1-methyl-1H-pyrrole-2-carboxylic acid to its methyl ester using standard methods (e.g., methanol and a catalytic amount of sulfuric acid). Purify the ester before proceeding.
-
Preparation of Acetyl Nitrate: In a separate flask, cool acetic anhydride to -10°C. Slowly add fuming nitric acid dropwise while maintaining the temperature below 0°C. Stir the mixture for 15-30 minutes at this temperature.
-
Nitration: Dissolve the 1-methyl-1H-pyrrole-2-carboxylic acid methyl ester in acetic anhydride and cool the solution to -15°C. Slowly add the pre-formed acetyl nitrate solution dropwise, ensuring the temperature does not rise above -10°C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into a mixture of ice and water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude nitrated ester by column chromatography on silica gel or by recrystallization to separate the 4- and 5-nitro isomers.
-
Hydrolysis (Deprotection): Hydrolyze the purified nitrated ester to the corresponding carboxylic acid using standard conditions (e.g., aqueous lithium hydroxide followed by acidic workup).
Q5: What safety precautions should I take?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Fuming nitric acid and acetic anhydride are corrosive and should be handled with extreme care. The nitration reaction can be exothermic, so it is crucial to maintain strict temperature control and add reagents slowly.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pyrrole nitration [quimicaorganica.org]
- 3. quora.com [quora.com]
- 4. pyrrole nitration [quimicaorganica.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Improving the Solubility of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid
Prepared by: The Senior Application Science Team
Welcome to the technical support guide for 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. As a key heterocyclic building block, its effective use in reactions is often predicated on achieving complete dissolution. This guide explains the underlying chemical principles and provides validated protocols to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its solubility.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this molecule is a tale of two competing features. On one hand, it possesses highly polar functional groups: the carboxylic acid (-COOH) and the nitro group (-NO₂). The carboxylic acid group can participate in hydrogen bonding, which promotes solubility in polar, protic solvents.[1] On the other hand, the core structure consists of an N-methylated pyrrole ring, which is predominantly hydrophobic (water-repelling) in nature. The solubility of carboxylic acids tends to decrease as the size of the hydrophobic alkyl or aryl portion of the molecule increases.[2][3] Therefore, the molecule exhibits limited solubility in both highly nonpolar solvents (due to its polar groups) and in water at neutral or acidic pH (due to its hydrophobic core).
Q2: What is the expected pKa of this compound, and why is it critical for solubility?
A2: While an experimentally determined pKa for this specific molecule is not widely published, we can make an educated estimation. Most simple carboxylic acids have a pKa in the range of 4 to 5.[4] However, the pyrrole ring is electron-rich, while the attached nitro group at the 5-position is a strong electron-withdrawing group. This electron-withdrawing effect stabilizes the carboxylate anion (the conjugate base) formed upon deprotonation, making the parent acid stronger (i.e., having a lower pKa) than a typical aliphatic carboxylic acid. We can estimate a pKa in the range of 3.0-4.0.
This value is critical because it dictates how to manipulate solubility using pH. According to the Henderson-Hasselbalch equation, when the pH of an aqueous solution is above the pKa, the deprotonated, charged carboxylate form (-COO⁻) predominates.[5] This ionic form is significantly more polar and thus vastly more soluble in water than the neutral, protonated form (-COOH).[6]
Q3: My compound is precipitating out of my reaction. What is the most likely cause?
A3: Precipitation during a reaction is most often caused by a change in the solvent environment that lowers the solubility of your compound or a reaction product. Common causes include:
-
pH Shift: If the reaction generates an acidic byproduct, it can lower the pH of the medium, causing a dissolved carboxylate salt to become protonated and precipitate out as the less soluble neutral acid.
-
Solvent Composition Change: If you add a less polar reagent or solvent to a reaction where your compound is dissolved in a polar solvent, you may reduce the overall polarity of the mixture, causing the compound to crash out.
-
Temperature Fluctuation: While less common for this specific issue, a significant decrease in temperature can reduce solubility.
-
Formation of an Insoluble Product: The product of your reaction may simply be less soluble than the starting material under the reaction conditions.
The troubleshooting workflow below will help you diagnose and solve these issues.
Part 2: Troubleshooting Experimental Workflows
This section provides structured guidance for achieving dissolution in both aqueous and organic reaction systems.
Workflow 1: Aqueous Systems (e.g., Biological Assays, Suzuki Couplings)
This workflow is designed for situations where the compound needs to be dissolved in water or buffered aqueous solutions.
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Troubleshooting Guide: Aqueous Solubility
Issue: this compound does not dissolve in my neutral aqueous buffer.
Solution A: pH Adjustment (Primary Method)
The most effective method to solubilize carboxylic acids in water is to deprotonate them into their corresponding carboxylate salts.[7]
Protocol 1: Preparation of an Alkaline Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Add Water: Add a portion of the final desired volume of high-purity water (e.g., 80% of the final volume). The compound will likely remain as a suspension.
-
Adjust pH: While stirring, add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. Monitor the pH with a calibrated pH meter.
-
Observe Dissolution: As the pH increases past ~4.5-5.0, the suspension should clarify as the highly soluble carboxylate salt is formed.
-
Final pH and Volume: Continue adding base until the solution is completely clear and the pH is stable in a range suitable for your experiment (typically pH 7.0-8.0 for biological assays).
-
QS to Final Volume: Add water to reach the final desired concentration. Filter sterilize if necessary for biological applications.
Data Summary: pH vs. Species Distribution
This table, based on the Henderson-Hasselbalch equation, illustrates how dramatically the soluble, deprotonated form (A⁻) increases as the pH rises above the compound's pKa (estimated here as 3.5).
| pH of Solution | % as Insoluble Acid (HA) | % as Soluble Salt (A⁻) | Recommendation |
| 2.5 | ~90.9% | ~9.1% | Poor solubility expected |
| 3.5 (pKa) | 50% | 50% | Partial solubility |
| 4.5 | ~9.1% | ~90.9% | Good solubility |
| 5.5 | ~0.99% | ~99.01% | Excellent solubility |
| 7.4 | <0.01% | >99.99% | Complete dissolution expected |
Solution B: Co-Solvency
If pH adjustment is not possible, using a water-miscible organic co-solvent is the next best approach.[8]
Protocol 2: Preparation via Co-solvent Stock
-
Select Co-solvent: Choose a water-miscible organic solvent that is compatible with your downstream application. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, or Polyethylene Glycol 300 (PEG300).[9]
-
Prepare Concentrated Stock: Dissolve the this compound in a minimal amount of the chosen co-solvent to create a high-concentration stock (e.g., 10-100 mM).
-
Dilute into Aqueous Medium: Slowly add the concentrated organic stock to your stirred aqueous buffer. It is crucial to add the stock to the buffer, not the other way around, to minimize the risk of precipitation.
-
Check for Clarity: Ensure the final concentration of the organic co-solvent does not exceed a level that would interfere with your experiment (typically <1-5% for many applications). If the solution becomes cloudy, the solubility limit has been exceeded.
Workflow 2: Organic Synthesis (e.g., Amide Couplings, Esterifications)
This workflow is for reactions conducted in non-aqueous, organic solvents.
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// No Path solvent [label="Solution A: Change Solvent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; protocol3 [label="Follow Protocol 3:\nSwitch to DMF, DMAc, DMSO, or NMP", fillcolor="#FFFFFF", fontcolor="#202124"];
// End states success [label="Success:\nHomogeneous Reaction Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Connections start -> q1; q1 -> q2 [label=" Yes"]; q1 -> solvent [label=" No"]; solvent -> protocol3; protocol3 -> success; q2 -> base [label=" Yes"]; q2 -> success [label=" No\n(Consider heating or\ndifferent solvent system)"]; base -> protocol4; protocol4 -> success; } ` Caption: Decision tree for troubleshooting organic solvent solubility.
Troubleshooting Guide: Organic Solubility
Issue: My compound is a solid suspension in my reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)).
Solution A: Optimized Solvent Selection
The compound's polarity makes it poorly soluble in common, less polar organic solvents. The best approach is to switch to a more suitable solvent.
Protocol 3: Using Polar Aprotic Solvents
-
Choose a Solvent: Select a polar aprotic solvent known to dissolve a wide range of polar organic molecules.
-
Solvent Exchange: Set up your reaction in one of the recommended solvents from the table below.
-
Dissolution: Add the this compound to the solvent at room temperature with stirring. Gentle warming (40-50 °C) can be applied to accelerate dissolution if necessary, provided the reagents are thermally stable.
Data Summary: Recommended Organic Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Suitability & Comments |
| DCM, THF, Toluene | Low-Medium | 40-111 | Poor. Generally insufficient polarity. |
| Acetonitrile (ACN) | 5.8 | 82 | Moderate. May work for dilute solutions. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Excellent. A first-choice solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent. Very high dissolving power; can be difficult to remove. |
| N,N-Dimethylacetamide (DMAc) | 6.5 | 165 | Excellent. Similar to DMF, good alternative. |
| N-Methyl-2-pyrrolidone (NMP) | 6.7 | 202 | Excellent. High boiling point, good for higher temp reactions. |
Solution B: In-Situ Salt Formation with an Organic Base
For reactions that can tolerate or require a non-nucleophilic organic base (e.g., amide couplings), you can form a soluble organic salt in situ.
Protocol 4: Solubilization with an Organic Base
-
Suspend the Acid: Suspend the this compound in your chosen reaction solvent (e.g., DMF or DCM).
-
Add Base: Add at least 1.1 equivalents of a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Stir to Dissolve: Stir the mixture at room temperature. The suspension will dissolve as the soluble triethylammonium or diisopropylethylammonium carboxylate salt is formed.
-
Proceed with Reaction: Once the solution is homogeneous, you can proceed by adding your other reagents. This pre-dissolution step is critical for ensuring consistent reaction kinetics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and reproducible process.
Synthesis Overview & Key Transformations
The synthesis of this compound is typically achieved in a two-step sequence starting from the commercially available methyl 1-methyl-1H-pyrrole-2-carboxylate. The key transformations are:
-
Electrophilic Nitration: Introduction of a nitro group (-NO2) onto the pyrrole ring, primarily at the C5 position.
-
Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.
While seemingly straightforward, both steps present significant challenges, particularly during scale-up. This guide will focus on troubleshooting these critical transformations.
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide: Electrophilic Nitration
The nitration of the N-methylated pyrrole ring is the most critical and hazardous step. The pyrrole ring is highly activated, making it prone to side reactions and decomposition if conditions are not rigorously controlled.
Q1: My reaction is producing a low yield of the desired 5-nitro product, along with significant amounts of dark, tar-like material. What is happening?
Senior Application Scientist's Insight: This is a classic issue of pyrrole polymerization. The N-methyl group makes the pyrrole ring extremely electron-rich and highly susceptible to attack by strong acids. Standard nitrating conditions, such as a mixture of nitric and sulfuric acid, are far too harsh and will cause rapid, exothermic polymerization.[1] The key is to use a milder, non-protic nitrating agent and maintain strict temperature control.
Troubleshooting Protocol:
-
Choice of Nitrating Agent: Switch to acetyl nitrate, prepared in situ at low temperature by adding fuming nitric acid to acetic anhydride. This reagent is less acidic and more selective.[2]
-
Temperature Control: Maintain the internal reaction temperature between -10 °C and 0 °C throughout the addition of the nitrating agent. A runaway reaction can occur above 10 °C.
-
Slow Addition: Add the pre-chilled nitrating agent dropwise to a solution of the pyrrole ester in a suitable solvent (e.g., acetic anhydride or dichloromethane) over at least 1-2 hours for a lab-scale reaction. For scale-up, the addition time should be extended proportionally.
-
In-Process Monitoring: Use TLC or HPLC to monitor the reaction. The reaction is often complete shortly after the addition is finished. Over-extending the reaction time can lead to product degradation.
-
Quenching: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and water to rapidly dilute the acid and dissipate heat.
Q2: My analysis shows a significant amount of the 4-nitro isomer, which is difficult to separate from my desired 5-nitro product. How can I improve regioselectivity?
Senior Application Scientist's Insight: While the C5 position is electronically favored due to the directing effects of the N-methyl group, the C4 position can also be nitrated. The formation of the 4-nitro isomer is often influenced by the reaction conditions.[3][4] Bulky directing groups or specific reaction media can influence the outcome, but for this substrate, temperature and the nature of the electrophile are paramount. Lower temperatures generally favor the thermodynamically more stable 5-nitro isomer.
Troubleshooting Protocol:
-
Lower the Temperature: Attempt the reaction at an even lower temperature, such as -15 °C to -5 °C. This can slow down the competing reaction pathway leading to the 4-nitro isomer.
-
Solvent Effects: The solvent can influence the reactivity of the nitrating agent. Acetic anhydride often serves as both solvent and reagent and is a good first choice. If selectivity remains an issue, consider a non-participating solvent like dichloromethane, ensuring the reaction mixture remains a homogenous solution at the target temperature.
-
Verify Starting Material Purity: Ensure your starting methyl 1-methyl-1H-pyrrole-2-carboxylate is pure. Impurities can sometimes alter reaction pathways.
Caption: Decision tree for troubleshooting the nitration step.
Table 1: Comparison of Nitrating Systems
| Nitrating System | Typical Conditions | Pros | Cons |
| HNO₃ / H₂SO₄ | 0 to 25 °C | Inexpensive, powerful | Not recommended. Highly corrosive, strongly acidic, causes polymerization of pyrroles.[1] |
| HNO₃ / Acetic Acid | 0 to 10 °C | Milder than H₂SO₄ mix | Still highly protic, risk of polymerization remains. |
| Acetyl Nitrate (HNO₃ / Ac₂O) | -10 to 0 °C | Less acidic, good for sensitive substrates, high regioselectivity.[2][5] | Requires in situ preparation, thermally sensitive. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | -20 to 0 °C in Acetonitrile | Non-acidic conditions | Expensive, moisture-sensitive.[6] |
Troubleshooting Guide: Ester Hydrolysis & Workup
The hydrolysis of the methyl ester to the carboxylic acid is typically straightforward, but the workup presents a major pitfall: acid-catalyzed decarboxylation of the final product.
Q1: My hydrolysis reaction isn't going to completion, even after several hours. What can I do?
Senior Application Scientist's Insight: Incomplete hydrolysis is usually a matter of insufficient base, low temperature, or poor solubility. The nitro group is electron-withdrawing, which makes the ester slightly less reactive towards saponification than its non-nitrated counterpart.
Troubleshooting Protocol:
-
Increase Base Equivalents: Increase the amount of base (e.g., LiOH or NaOH) from 1.5 equivalents to 2.5-3.0 equivalents.
-
Add a Co-solvent: If the starting material has poor solubility in the aqueous base, add a water-miscible co-solvent like tetrahydrofuran (THF) or methanol to create a homogeneous solution.
-
Increase Temperature: Gently warm the reaction mixture to 40-50 °C. Monitor the reaction by HPLC/TLC to ensure completion and avoid potential degradation at elevated temperatures over long periods.
Q2: The hydrolysis appears complete by TLC/HPLC, but my isolated yield after acidic workup is very low. Where is my product going?
Senior Application Scientist's Insight: This is almost certainly due to accidental decarboxylation. Pyrrole-2-carboxylic acids are known to be unstable in strongly acidic aqueous solutions, readily losing CO₂ to form the corresponding pyrrole.[7][8] During workup, when you acidify to precipitate your product, using a strong acid like concentrated HCl and dropping the pH to 1 can rapidly destroy your product, especially if the solution warms up.
Troubleshooting Protocol:
-
Strict Temperature Control: Perform the entire acidification and filtration process in an ice bath, ensuring the temperature of the solution never exceeds 5-10 °C.
-
Careful pH Adjustment:
-
Use a more dilute acid, such as 1 M or 2 M HCl.
-
Add the acid slowly while vigorously stirring and constantly monitoring the pH with a calibrated meter.
-
Crucially, only adjust the pH to 3-4. This is acidic enough to fully protonate the carboxylate and precipitate the product but is not so acidic as to cause rapid decarboxylation.
-
-
Minimize Time in Acid: Do not let the acidified mixture sit for an extended period. Filter the precipitated product as soon as the pH adjustment is complete and the product has fully crashed out. Wash the filter cake with cold water to remove residual acid.
Caption: Competition between desired hydrolysis and undesired decarboxylation.
Scale-Up & Safety Considerations
Scaling up nitration reactions carries significant risk. All safety protocols must be rigorously followed.[9][10][11]
-
Thermal Hazard Analysis: Before any scale-up, perform a thermal hazard analysis (e.g., using a reaction calorimeter) to understand the heat of reaction and the potential for thermal runaway. This data is critical for designing appropriate cooling capacity.
-
Reagent Handling: Nitric acid is extremely corrosive and a powerful oxidizer.[12][13] Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[9] Work in a well-ventilated fume hood or a designated processing suite.
-
Reverse Addition: For larger scales, consider a "reverse addition" protocol where the pyrrole ester solution is added slowly to the nitrating agent. This can help maintain better control over the concentration of the reactive species.
-
Quench Strategy: Ensure your quench vessel is adequately sized and contains sufficient ice to handle the entire reaction volume while maintaining a low temperature. The quench is also an exothermic process.
References
- 1. pyrrole nitration [quimicaorganica.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic endeavors toward 2-nitro-4-alkylpyrroles in the context of the total synthesis of heronapyrrole C and preparation of a carboxylate natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ehs.com [ehs.com]
- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
preventing decomposition of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid during reactions
Technical Support Center: 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but sensitive reagent. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
General Handling and Stability
Question: My vial of this compound has developed a slight brownish tint over time. Is it still usable?
Answer: A slight discoloration upon storage is not uncommon but warrants caution. This can indicate the onset of slow decomposition, potentially through minor decarboxylation or oligomerization.
-
Causality: The compound possesses two key features influencing its stability: the pyrrole-2-carboxylic acid motif and the electron-withdrawing nitro group. Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation, a process that can be accelerated by acid, heat, and light.[1] The nitro group, while stabilizing the aromatic ring to some electrophilic attacks, can participate in complex degradation pathways.[2]
-
Recommendation: Before use, we strongly advise verifying the purity of the material by LC-MS to check for the presence of the decarboxylated byproduct (1-methyl-5-nitropyrrole) and by ¹H NMR to confirm the structural integrity. For critical applications, using freshly acquired or purified material is always the best practice. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (N₂ or Ar).
Troubleshooting Guide: In-Reaction Decomposition
Question: I am running a reaction and my solution is turning dark brown or black, with significant loss of starting material but low yield of the desired product. What is the likely cause?
Answer: The formation of dark, insoluble materials (tar) is a classic sign of pyrrole polymerization or extensive decomposition. Pyrroles, especially electron-rich ones, are prone to polymerization under acidic conditions.[3] While the nitro group reduces the ring's electron density, the reaction conditions themselves can trigger degradation.
-
Primary Suspect: Decarboxylation. The most common non-productive pathway for this molecule is decarboxylation (loss of CO₂). This is often catalyzed by heat or acidic conditions. The resulting 1-methyl-5-nitropyrrole may be more reactive under your specific conditions, leading to further unwanted side reactions. The decarboxylation of pyrrole-2-carboxylic acid is known to occur even in weakly acidic aqueous solutions at elevated temperatures.[1]
-
Secondary Suspect: Reaction with Reagents. Certain reagents may be incompatible with the nitro-pyrrole system. Strong bases can deprotonate the pyrrole ring or interact with the nitro group, while strong acids can initiate polymerization.
The diagram below illustrates the primary decomposition pathway of concern.
Caption: Primary decomposition pathways for the title compound.
Question: How can I prevent decarboxylation during my amide coupling reaction?
Answer: This is the most critical challenge for this substrate. Decarboxylation is thermally and acid-catalyzed, so the entire experimental design must focus on mitigating these two factors.
-
Expertise & Causality: Standard amide coupling often involves activating the carboxylic acid. Reagents like thionyl chloride (SOCl₂) or activating in strongly acidic media are unsuitable as they will aggressively promote decarboxylation. The key is to form an activated species under neutral or mildly basic conditions at low temperatures, which can then be intercepted by the amine nucleophile before it has a chance to decompose.
Data Summary: Recommended Amide Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes thermal energy input, directly suppressing the rate of decarboxylation.[1] |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | These reagents work efficiently under neutral to slightly basic conditions, avoiding the acidic environment that promotes decomposition.[4] |
| Base | DIPEA (Hünig's base), NMM | Non-nucleophilic, sterically hindered bases that scavenge acid byproducts without promoting side reactions. Use 2-3 equivalents. |
| Solvent | Anhydrous DMF, NMP, or DCM | Aprotic, polar solvents that are effective for amide coupling and less likely to participate in side reactions. |
| Reaction Time | Monitor closely (1-4 hours) | Over-extending the reaction time, even at room temperature, can allow slow decomposition to reduce yields. |
Experimental Protocol: Decomposition-Minimized Amide Coupling
This protocol uses HATU, a highly efficient coupling reagent that minimizes racemization and operates under mild conditions.[4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir the mixture at 0 °C (ice bath) for 15 minutes. This pre-activation step forms the activated O-acylisourea ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the activated mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS. Look for the consumption of the starting acid (m/z) and the appearance of the product amide (m/z). Crucially, also monitor for the mass of the decarboxylated byproduct (1-methyl-5-nitropyrrole).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Question: I need to perform a reaction that requires elevated temperatures. What are my options?
Answer: High-temperature reactions (>50-60 °C) with this substrate are inherently high-risk. If unavoidable, every other parameter must be optimized to compensate.
-
Strategy 1: Convert to a More Stable Intermediate. Before the high-temperature step, consider converting the carboxylic acid to its corresponding acyl chloride or methyl ester under extremely mild, controlled conditions. The methyl ester, for example, is significantly more resistant to thermal decarboxylation than the free acid.[5]
-
Strategy 2: Use a High-Efficiency Catalyst. If performing a cross-coupling or similar reaction, use a highly active catalyst system that allows for lower reaction temperatures or significantly shorter reaction times.
-
Strategy 3: pH Control. Ensure the reaction medium is strictly neutral or slightly basic. The presence of any adventitious acid will dramatically lower the decomposition temperature.
Troubleshooting Workflow
If you are experiencing low yields or reaction failure, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting reactions.
Analytical Monitoring
Question: How can I effectively monitor my reaction for the onset of decomposition?
Answer: Proactive monitoring is key to success. Relying on a single endpoint analysis is often too late.
-
Recommended Technique: LC-MS (Liquid Chromatography-Mass Spectrometry). This is the most powerful tool. It allows you to simultaneously track the disappearance of your starting material, the appearance of your product, and, critically, the emergence of the decarboxylated byproduct (1-methyl-5-nitropyrrole). The mass difference will be exactly 44 Da (the mass of CO₂).
-
Alternative Technique: HPLC (High-Performance Liquid Chromatography). If MS is unavailable, HPLC with a UV detector can be used. You will need to run standards of your starting material to identify its retention time. The appearance of a new, often less polar peak, is a strong indicator of decarboxylation.
-
Rapid Check: TLC (Thin-Layer Chromatography). While less quantitative, TLC is excellent for rapid checks. The decarboxylated product will be significantly less polar than the carboxylic acid starting material and will have a much higher Rf value. Co-spotting with your starting material is essential.
References
Technical Support Center: Workup Procedures for Reactions Involving 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of its reaction workup and purification. The information presented herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Core Compound Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a successful workup and purification strategy.
| Property | Value/Information | Significance for Workup |
| Molecular Formula | C₆H₆N₂O₄ | Provides the elemental composition. |
| Molecular Weight | 170.12 g/mol [1] | Essential for calculating molar equivalents and reaction yields. |
| Appearance | Expected to be a solid | Guides the choice between filtration and extraction for initial isolation. |
| pKa | Estimated to be < 4.45 | The nitro group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid compared to the parent pyrrole-2-carboxylic acid (pKa ≈ 4.45). This is a critical parameter for designing an effective acid-base extraction. |
| Solubility | Likely soluble in polar organic solvents and aqueous base. | Informs the selection of appropriate solvents for extraction and recrystallization. |
| Stability | Nitrated pyrroles can be sensitive to strong bases. The pyrrole ring is also susceptible to decarboxylation under harsh acidic conditions. | Dictates the pH and temperature limits of the workup procedure. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the workup of reactions involving this compound in a question-and-answer format.
FAQ 1: General Workup Strategy
Question: What is a reliable general workup procedure for a reaction mixture containing this compound?
Answer: A standard acid-base extraction is the most effective method for isolating this compound from neutral or basic impurities. The general workflow is as follows:
-
Quenching: If the reaction involves reactive reagents, it should be carefully quenched, for instance, by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), it should be removed under reduced pressure.
-
Dissolution: The residue should be dissolved in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basic Extraction: The organic solution is then extracted with a mild aqueous base, such as saturated sodium bicarbonate solution. The acidic product will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while neutral and basic impurities remain in the organic layer.
-
Acidification: The aqueous layers are combined and cooled in an ice bath. The solution is then carefully acidified with a dilute acid, such as 1M HCl, to a pH of approximately 2-3. The product will precipitate out of the solution.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water to remove any remaining salts, and dried.
Troubleshooting Common Issues
Question: I performed the basic extraction, but upon acidification, no precipitate formed. What could be the problem?
Answer: This issue can arise from several factors:
-
Insufficient Product Formation: The reaction may not have worked as expected, resulting in a very low concentration of the desired product. It is advisable to analyze the crude reaction mixture by TLC or LC-MS before performing the workup.
-
Product is Soluble in the Acidified Aqueous Layer: Although expected to precipitate, the product might have some residual solubility, especially if the volume of the aqueous layer is large. Try concentrating the aqueous layer under reduced pressure to induce precipitation.
-
Incorrect pH: Ensure that the aqueous layer is sufficiently acidic. Check the pH with pH paper or a pH meter. If the pH is not in the range of 2-3, add more acid.
-
Formation of an Emulsion: During extraction, an emulsion may have formed, trapping the product. If an emulsion is present, it can sometimes be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.
Question: My final product is colored, but I expect a pure white or off-white solid. How can I decolorize it?
Answer: Colored impurities are common in nitration reactions. Here are some strategies for decolorization:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The colored impurities will adsorb onto the surface of the carbon. Hot filter the solution to remove the carbon and then allow the solution to cool slowly to form crystals.
-
Solvent Selection for Recrystallization: The choice of solvent for recrystallization is crucial. For this compound, water or a mixture of ethanol and water are good starting points, based on procedures for similar compounds.
Question: I am concerned about the stability of my compound during the workup. What precautions should I take?
Answer: To mitigate potential degradation:
-
Avoid Strong Bases: Nitrated pyrroles can be sensitive to strong bases. Use mild bases like sodium bicarbonate for extraction instead of sodium hydroxide.
-
Temperature Control: Perform extractions and acidifications at low temperatures (e.g., in an ice bath) to minimize the risk of side reactions.
-
Minimize Exposure to Strong Acids: While acidification is necessary, prolonged exposure to strong acids, especially at elevated temperatures, can lead to decarboxylation of the pyrrole-2-carboxylic acid. Perform the acidification step cold and isolate the product promptly.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workup
This protocol is a general guideline and may need to be optimized for specific reaction conditions.
-
Reaction Quenching & Solvent Removal:
-
Cool the reaction mixture to room temperature.
-
If necessary, quench any reactive reagents by slowly adding water or saturated aqueous NH₄Cl.
-
If the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it using a rotary evaporator.
-
-
Extraction:
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x volume of organic layer).
-
Combine the aqueous layers.
-
-
Isolation:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 1M HCl with stirring until the pH is ~2-3 (test with pH paper).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the solid under vacuum.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. Based on analogous compounds, a mixture of ethanol and water is a good starting point.[2]
-
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
If the solution is colored, add a small amount of activated carbon and hot filter the solution through a fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizing the Workflow
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for Acid-Base Extraction and Isolation.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting Guide for Common Workup Issues.
References
column chromatography conditions for purifying 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid and its derivatives using column chromatography. The inherent polarity of the carboxylic acid and the nitro group, combined with the aromatic pyrrole core, presents unique separation challenges. This guide offers a synthesis of established chromatographic principles and field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My purified this compound appears colored (e.g., yellow or brown) even after chromatography. What is the cause and how can I fix it?
A: Color in the purified fractions is a common issue and can stem from several factors. The nitro-pyrrole scaffold can be susceptible to degradation, and residual impurities can also impart color.
-
Oxidation: Pyrrole rings, particularly when activated by electron-withdrawing groups, can be prone to oxidation, which forms colored byproducts. This can be exacerbated by prolonged exposure to air and light.[1]
-
Residual Catalysts: If a metal catalyst was used in the synthesis, trace amounts might remain and cause coloration.
-
Highly Conjugated Byproducts: The synthesis of substituted pyrroles can sometimes yield small quantities of highly conjugated, colored side-products.[1]
Troubleshooting Steps:
-
Minimize Exposure: Work efficiently and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Storing purified fractions in amber vials at low temperatures can also mitigate degradation.[1]
-
Charcoal Treatment: Before the final purification, you can dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can effectively adsorb many colored impurities. However, be mindful that it may also adsorb some of your desired product, so a preliminary small-scale test is advisable.
Q2: I'm observing significant streaking or tailing of my compound on the TLC plate and during column chromatography. What's causing this and how can I improve the peak shape?
A: Streaking is a frequent challenge when purifying polar, acidic compounds like carboxylic acids on silica gel. This is often due to strong, non-ideal interactions between the analyte and the stationary phase.
-
Acid-Base Interactions: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the carboxylic acid moiety of your molecule, leading to tailing.[2]
-
High Polarity: The combination of the carboxylic acid and the nitro group makes the molecule quite polar, which can lead to strong adsorption on the polar silica gel stationary phase.
Solutions to Mitigate Tailing:
-
Mobile Phase Modification: Add a small amount of a competitive acid to your eluent. Typically, 0.5-2% acetic acid or formic acid is sufficient to protonate the carboxylic acid group of your analyte, reducing its interaction with the silica surface.[2]
-
Use a Different Stationary Phase:
-
Alumina (Neutral or Basic): For compounds that are sensitive to acidic conditions or show strong tailing on silica, alumina can be a good alternative.[1]
-
Reversed-Phase (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent option to avoid the issues associated with silica gel.
-
Q3: Should I use normal-phase or reversed-phase chromatography for my this compound derivative?
A: The choice between normal-phase and reversed-phase chromatography depends on the overall polarity of your specific derivative.
-
Normal-Phase Chromatography (NPC): This is generally suitable for less polar to moderately polar compounds. Given the presence of the polar carboxylic acid and nitro groups, you will likely need a relatively polar mobile phase to elute your compound from a silica gel column.
-
Reversed-Phase Chromatography (RPC): This is ideal for polar compounds.[1] The non-polar stationary phase (like C18) will have weaker interactions with your polar analyte, allowing for elution with a polar mobile phase (like water/acetonitrile or water/methanol). For carboxylic acids, it is often beneficial to use an acidic modifier (e.g., 0.1% formic or phosphoric acid) in the mobile phase to ensure the carboxylic acid is protonated, leading to better retention and peak shape.[3][4][5]
Troubleshooting Guide
This section provides a more in-depth, issue-specific guide to resolving common problems during the purification of this compound derivatives.
Issue 1: Poor Separation Between the Product and Impurities
If you are struggling to resolve your desired compound from closely eluting impurities, a systematic optimization of your chromatographic conditions is necessary.
Caption: Decision tree for troubleshooting poor separation.
The choice of mobile phase is critical for achieving good separation. Below is a table of suggested starting solvent systems for both normal-phase and reversed-phase chromatography.
| Chromatography Mode | Stationary Phase | Mobile Phase System (starting point) | Modifier (if needed) | Rationale |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate (e.g., 1:1) | 1% Acetic Acid | A standard system for moderately polar compounds. The acetic acid minimizes tailing from the carboxylic acid group.[2] |
| Dichloromethane/Methanol (e.g., 95:5) | 1% Acetic Acid | A more polar system for compounds that do not elute with Hexane/EtOAc. | ||
| Reversed-Phase | C18 Silica | Water/Acetonitrile (e.g., 1:1) | 0.1% Formic Acid | A common system for polar compounds. Formic acid protonates the carboxylic acid, improving retention and peak shape.[3][4][5] |
| Water/Methanol (e.g., 1:1) | 0.1% Formic Acid | Methanol can offer different selectivity compared to acetonitrile. |
Issue 2: The Compound is Not Eluting from the Column
If your compound appears to be irreversibly adsorbed onto the stationary phase, it may be due to very strong interactions or decomposition.
-
Possible Cause: The high polarity of your this compound derivative is causing it to bind very strongly to the silica gel.
-
Solution 1 (Normal-Phase):
-
Gradually increase the polarity of your mobile phase. You can add a small percentage of methanol (e.g., 1-5%) to your dichloromethane or ethyl acetate eluent.
-
If the compound still does not elute, consider a "methanol purge" where you flush the column with 100% methanol to elute all remaining polar compounds.[2]
-
-
Solution 2 (Switching Phases): This is a strong indication that reversed-phase chromatography would be a more suitable technique for your compound.
Issue 3: Suspected Decomposition on the Stationary Phase
Some sensitive compounds can degrade on acidic stationary phases like silica gel.
-
How to Test for Decomposition: A simple 2D TLC experiment can help determine if your compound is unstable on silica.
-
Spot your crude material in one corner of a square TLC plate.
-
Run the TLC in your chosen eluent as you normally would.
-
After the run, dry the plate completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
If your compound is stable, you should see a single spot on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate.[2]
-
Caption: Workflow for diagnosing and addressing compound instability on the stationary phase.
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is a good starting point for moderately polar derivatives.
-
Solvent System Selection:
-
Develop a solvent system using TLC. A good target Rf value for your desired compound is between 0.2 and 0.35. A common starting point is a mixture of hexane and ethyl acetate, or dichloromethane and methanol for more polar compounds.
-
To combat tailing, add 1% acetic acid to the chosen solvent system.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material. A general rule of thumb is a silica-to-crude product weight ratio of 30:1 to 100:1.[6]
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of your crude product).
-
Remove the solvent under reduced pressure until you have a free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Collect fractions and monitor the elution of your compound by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase Flash Column Chromatography
This protocol is recommended for highly polar derivatives or when instability on silica is observed.
-
Solvent System Selection:
-
Use a C18-functionalized silica TLC plate to develop your solvent system.
-
A typical mobile phase consists of water and an organic modifier like acetonitrile or methanol.[1]
-
Add 0.1% formic acid or acetic acid to both the water and the organic solvent to ensure the carboxylic acid remains protonated.
-
Adjust the ratio of water to organic solvent to achieve an Rf value between 0.2 and 0.35 for your compound.
-
-
Column Packing:
-
Use a pre-packed C18 flash column or pack your own using C18-functionalized silica gel.
-
Equilibrate the column with your initial mobile phase composition.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like methanol.
-
If using a strong solvent, ensure the volume is small to avoid disrupting the chromatography.
-
Alternatively, you can dry-load the sample onto a small amount of C18 silica.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting mobile phase composition.
-
If using a gradient, gradually decrease the polarity by increasing the percentage of the organic solvent.
-
Collect and analyze fractions using C18 TLC plates.
-
Combine the pure fractions. Note that removing water from the final product will likely require lyophilization or extraction into an organic solvent followed by drying.
-
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of 1-Methyl-1H-pyrrole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 3-Carboxy-1-methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Hydrogenation of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
<
Welcome to the technical support center dedicated to the catalytic hydrogenation of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during this critical synthetic transformation. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of a nitro group on a pyrrole ring, and what are the primary considerations for selection?
The most common heterogeneous catalysts for the reduction of aromatic nitro groups are Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[1][2] The choice of catalyst for the hydrogenation of this compound depends on several factors including desired selectivity, reaction kinetics, and the presence of other functional groups.
-
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and efficiency.[3][4] It typically provides clean conversion to the corresponding amine. However, a key consideration with pyrrole substrates is the potential for over-reduction or polymerization, although this is generally less of a concern with highly substituted pyrroles.
-
Raney Nickel: A cost-effective and highly active catalyst, Raney Nickel is an excellent alternative to precious metal catalysts.[1][5] It is particularly useful when dehalogenation is a concern on substrates containing halogen substituents.[3] However, its pyrophoric nature requires careful handling.[1]
-
Platinum(IV) Oxide (Adam's catalyst): PtO₂ is another effective catalyst for the hydrogenation of nitro compounds.[2] It can sometimes offer different selectivity compared to Pd/C, especially in complex molecules.
Key Selection Considerations:
| Catalyst | Advantages | Disadvantages | Best For |
| Pd/C | High activity, good selectivity for nitro group.[3][4] | Potential for over-reduction of sensitive functional groups, catalyst poisoning.[6][7] | General purpose, high-yield reduction of nitroarenes. |
| Raney Nickel | Cost-effective, high activity, useful for preventing dehalogenation.[1][3] | Pyrophoric, potential for batch-to-batch variability.[1] | Halogenated substrates, large-scale synthesis. |
| PtO₂ | High activity, can be effective when other catalysts fail.[2] | Generally more expensive than Pd/C and Raney Ni. | Difficult reductions or when alternative selectivity is required. |
Q2: What are the typical reaction conditions (solvent, temperature, pressure) for this hydrogenation?
The optimal reaction conditions are highly dependent on the chosen catalyst and the specific substrate.
-
Solvents: A variety of protic and aprotic solvents can be employed. Common choices include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[8] The solubility of the starting material, this compound, is a critical factor.[8] Protic co-solvents can often enhance the rate of hydrogenation.[8]
-
Temperature: Many nitro group hydrogenations proceed efficiently at room temperature.[8] However, for less reactive substrates or to increase the reaction rate, moderate heating may be necessary.[8] It is important to note that higher temperatures can sometimes lead to an increase in side products.[8]
-
Pressure: The reaction is typically carried out under a hydrogen atmosphere. This can range from balloon pressure (slightly above 1 atm) for small-scale reactions to higher pressures in a dedicated hydrogenation apparatus for more challenging reductions or larger scales.[8]
A general starting point for optimization would be:
-
Catalyst: 5-10 mol% Pd/C
-
Solvent: Ethanol or Ethyl Acetate
-
Temperature: Room Temperature
-
Pressure: 1-4 atm of H₂
Troubleshooting Guide
This section addresses common problems encountered during the hydrogenation of this compound and provides a systematic approach to resolving them.
Problem 1: Incomplete or Slow Reaction
Symptoms: TLC or HPLC analysis shows a significant amount of starting material remaining even after a prolonged reaction time.
Possible Causes & Solutions:
-
Poor Catalyst Activity: The catalyst may be old, improperly stored, or from a poor-quality batch.[7][8]
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure catalysts are stored under an inert atmosphere.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.
-
Solution: Increase the catalyst loading, for example, from 5 mol% to 10 mol%.
-
-
Catalyst Poisoning: Impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst.[7] Sulfur and halogen compounds are common poisons for palladium catalysts.[6]
-
Solution: Purify the starting material and use high-purity solvents. Ensure the reaction vessel is scrupulously clean.
-
-
Poor Solubility: The nitro compound must be soluble in the reaction solvent for efficient hydrogenation.[8]
-
Solution: Try a different solvent or a co-solvent system (e.g., EtOH/water, THF/AcOH) to improve solubility.[8]
-
-
Insufficient Hydrogen Pressure: For some substrates, higher hydrogen pressure is necessary to achieve a reasonable reaction rate.[8]
-
Solution: If using a balloon, ensure it is adequately filled and that there are no leaks. For more robust systems, increase the hydrogen pressure.
-
Experimental Protocol: Addressing Incomplete Conversion
-
Verify Catalyst Activity: Before troubleshooting other parameters, run a control reaction with a known, easily reducible substrate (e.g., nitrobenzene) to confirm the activity of your catalyst batch.
-
Optimize Catalyst Loading: Set up a series of small-scale reactions with varying catalyst loading (e.g., 5, 10, and 15 mol%). Monitor the reactions by TLC or HPLC to determine the optimal loading.
-
Solvent Screening: Test the solubility of your starting material in a range of recommended solvents. Run small-scale hydrogenations in the solvents that provide the best solubility.
Problem 2: Formation of Side Products
Symptoms: TLC or HPLC analysis shows the formation of unexpected spots, potentially corresponding to intermediates like hydroxylamines or azoxy compounds.
Possible Causes & Solutions:
-
Stepwise Reduction Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[8] If the reaction stalls, these intermediates can accumulate.
-
Solution: Ensure sufficient catalyst loading and hydrogen availability to drive the reaction to the final amine product. Increasing the reaction time or temperature may also be beneficial.
-
-
Localized Overheating: The hydrogenation of nitro compounds is often highly exothermic.[9] Localized overheating can promote the formation of side products like azobenzene derivatives.
-
Solution: Ensure efficient stirring to dissipate heat. For larger-scale reactions, consider adding the substrate portion-wise or using an ice bath for cooling.
-
-
Catalyst Deactivation: Partial deactivation of the catalyst can lead to the accumulation of intermediates.[6][10]
-
Solution: Address the potential causes of deactivation as outlined in Problem 1.
-
Diagram: Nitro Group Reduction Pathway and Potential Side Products
Caption: Simplified reaction pathway for nitro group reduction.
Problem 3: Catalyst Filtration and Handling Issues
Symptoms: Difficulty in removing the catalyst after the reaction, or pyrophoric behavior of the catalyst on the filter paper.
Possible Causes & Solutions:
-
Catalyst is Pyrophoric: Finely divided metal catalysts like Pd/C and especially Raney Nickel can be pyrophoric and ignite upon exposure to air, particularly when dry.[1][11]
-
Fine Catalyst Particles: Some batches of catalyst may contain very fine particles that can pass through standard filter paper.
-
Solution: Filter the reaction mixture through a pad of Celite® or another filter aid to effectively remove the catalyst.[8]
-
Experimental Protocol: Safe Catalyst Filtration
-
Inert Atmosphere Purge: Before opening the reaction vessel to air, purge the system with an inert gas like nitrogen or argon to displace any remaining hydrogen.[11]
-
Celite Pad Preparation: Prepare a small plug of Celite® in a Büchner funnel over a piece of filter paper. Wet the Celite® pad with the reaction solvent.
-
Filtration: Carefully decant the reaction mixture onto the Celite® pad. Wash the reaction flask with fresh solvent and pass it through the filter to ensure complete transfer of the product.
-
Quenching: Immediately after filtration, while the catalyst on the Celite® is still wet, transfer the Celite® cake to a designated waste container with water.
Analytical Monitoring
Consistent and accurate monitoring is key to troubleshooting and optimizing your hydrogenation reaction.
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate can be useful for visualizing the product amine.[12]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any side products.[13] A UV detector is commonly used for these aromatic compounds.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to follow the reaction progress by observing the disappearance of signals corresponding to the nitro-pyrrole and the appearance of signals for the amino-pyrrole.[12]
By understanding the key parameters influencing the catalytic hydrogenation of this compound and by adopting a systematic approach to troubleshooting, researchers can overcome common challenges and achieve efficient and clean conversion to the desired amino acid derivative.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. | Semantic Scholar [semanticscholar.org]
- 5. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Researcher's Guide to Evaluating the Biological Activity of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid in the Context of Nitroaromatic Compounds
This guide provides a comprehensive framework for characterizing the biological activity of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid. Given the limited publicly available data on this specific molecule, we will establish a comparative methodology against well-characterized nitroaromatic drugs. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for a thorough evaluation.
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are a significant class of therapeutic agents characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring system.[1][2] This functional group is a strong electron-withdrawing moiety, which plays a pivotal role in the biological mechanism of these drugs.[1] They exhibit a wide spectrum of pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities.[1][3]
The biological action of these compounds is not direct. They are typically prodrugs that require intracellular bioactivation. This activation occurs through the enzymatic reduction of the nitro group, a process central to both their therapeutic efficacy and potential toxicity.[1] This reduction generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can damage cellular macromolecules like DNA, lipids, and proteins, ultimately leading to cell death.[2]
Our compound of interest, this compound, belongs to the nitro-pyrrole subclass. The pyrrole ring is a common scaffold in many biologically active natural products and synthetic drugs.[4][5] The combination of the nitro group and the pyrrole nucleus suggests potential for significant biological activity. This guide outlines the necessary steps to characterize this activity by comparing it against established nitroaromatic drugs.
Framework for Comparative Analysis
To objectively assess the potential of this compound, a direct comparison with clinically relevant nitroaromatics is essential. We propose the following comparator compounds based on their established activities:
-
Metronidazole: A 5-nitroimidazole drug, widely used for anaerobic bacterial and protozoal infections.
-
Nifurtimox: A 5-nitrofuran derivative used in the treatment of Chagas disease, caused by the protozoan Trypanosoma cruzi.
-
Nitazoxanide: A broad-spectrum antimicrobial with a nitrothiazole ring, effective against various protozoa, helminths, and anaerobic bacteria.
The evaluation will focus on two primary areas: antimicrobial efficacy and cytotoxicity against mammalian cells.
Quantitative Performance Analysis
The primary goal is to generate quantitative data to enable a direct comparison of potency and selectivity. This data is typically summarized in tables of 50% inhibitory concentrations (IC₅₀) for cytotoxicity or minimum inhibitory concentrations (MIC) for antimicrobial activity.
Table 1: Comparative Antimicrobial Activity (MIC₅₀ in µg/mL)
This table presents hypothetical data for our compound of interest alongside real-world data for comparator drugs against relevant pathogens. The goal of the experiment would be to populate such a table for this compound.
| Compound | Trichomonas vaginalis (Antiprotozoal) | Giardia lamblia (Antiprotozoal) | Bacteroides fragilis (Anaerobic Bacteria) | Clostridium difficile (Anaerobic Bacteria) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Metronidazole | 0.2 - 2.5 | 0.5 - 2.0 | 0.25 - 1.0 | 0.125 - 2.0 |
| Nifurtimox | >100 | 1.0 - 5.0 | >128 | >128 |
| Nitazoxanide | 0.03 - 0.12 | 0.06 - 1.0 | 0.25 - 2.0 | 0.06 - 0.5 |
Table 2: Comparative Cytotoxicity (IC₅₀ in µM)
Evaluating cytotoxicity against human cancer cell lines and a non-cancerous cell line is crucial to determine potential anticancer activity and the therapeutic window. Lower IC₅₀ values indicate higher cytotoxicity.
| Compound | HCT116 (Colon Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | hTERT RPE-1 (Normal Epithelial) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Metronidazole | >100 | >100 | >100 | >100 |
| Doxorubicin (Positive Control) | 0.05 - 0.2 | 0.1 - 0.5 | 0.08 - 0.3 | ~1.0 |
Mechanism of Action: The Role of Nitroreduction
The biological activity of nitroaromatic compounds is contingent upon the reductive activation of the nitro group.[1][6] This process is typically carried out by nitroreductase (NTR) enzymes present in anaerobic bacteria and certain protozoa. These enzymes are flavoenzymes that can perform a one- or two-electron reduction of the nitro group.[6]
The one-electron reduction pathway leads to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions, leading to oxidative stress.[1] Under anaerobic or hypoxic conditions, which are characteristic of target pathogens and solid tumors, the nitro radical can be further reduced to nitroso and hydroxylamine intermediates. These highly reactive species are believed to be the ultimate cytotoxic agents, forming covalent adducts with DNA and other critical biomolecules.
References
- 1. scielo.br [scielo.br]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. lassbio.com.br [lassbio.com.br]
- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 5. scispace.com [scispace.com]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid as a Synthetic Intermediate in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the synthesis of novel bioactive molecules is a perpetual quest. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, the pyrrole nucleus is a privileged scaffold, present in numerous natural products and synthetic drugs.[1] The strategic functionalization of this ring system is paramount in drug design and development. Nitroaromatic compounds, while sometimes associated with toxicity, are invaluable synthetic precursors, offering a versatile handle for a variety of chemical transformations, most notably the reduction to an amino group which is a cornerstone of many synthetic pathways.[2]
This guide provides an in-depth validation of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid as a synthetic intermediate for researchers, scientists, and drug development professionals. We will objectively compare its performance against a relevant alternative, 2-Methyl-5-nitro-1H-imidazole-4-carboxylic acid , providing supporting data and detailed experimental protocols to inform your synthetic strategies. The focus will be on the practical application of these intermediates in the synthesis of complex molecules, such as kinase inhibitors, which are at the forefront of modern cancer therapy.
Section 1: Physicochemical Properties and Synthetic Accessibility
The choice of a synthetic intermediate is often governed by its physical properties and the ease and cost-effectiveness of its preparation. Below is a comparison of this compound and its imidazole analogue.
| Property | This compound | 2-Methyl-5-nitro-1H-imidazole-4-carboxylic acid |
| Molecular Formula | C6H6N2O4 | C5H5N3O4 |
| Molecular Weight | 170.12 g/mol | 171.11 g/mol |
| Appearance | Solid | Solid |
| Storage | 2-8°C, sealed, dry | Room Temperature |
Data sourced from commercial supplier information and chemical databases.
Synthetic Accessibility
This compound is readily synthesized from the commercially available methyl 1-methyl-1H-pyrrole-2-carboxylate. The synthesis involves a regioselective nitration followed by saponification of the methyl ester.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
To a stirred solution of methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (5.0 eq) at -10°C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.
Step 2: Saponification
-
Dissolve the methyl ester from Step 1 in a mixture of methanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Caption: Synthetic pathway to this compound.
Section 2: Reactivity and Performance in Key Transformations
The utility of these nitro-substituted heterocyclic carboxylic acids lies in their subsequent transformations. Two of the most critical reactions are amide bond formation and the reduction of the nitro group.
Amide Bond Formation
The carboxylic acid moiety is a versatile handle for creating amide bonds, a ubiquitous linkage in pharmaceuticals. The reactivity of the carboxylic acid can be influenced by the electronic nature of the heterocyclic ring.
Experimental Protocol: General Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
While direct comparative studies are not extensively reported, the electron-withdrawing nature of the nitro group and the aromaticity of the pyrrole and imidazole rings suggest comparable reactivity in standard amide coupling reactions. Yields are typically high for both substrates, generally ranging from 70-95%, depending on the amine coupling partner.
Nitro Group Reduction
The reduction of the nitro group to an amine is a pivotal step, transforming the electron-withdrawing nitro group into an electron-donating amino group, which can then be further functionalized.
Experimental Protocol: Nitro Group Reduction
-
To a solution of the nitro-pyrrole or nitro-imidazole carboxamide (1.0 eq) in ethanol, add iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the corresponding amino-pyrrole or amino-imidazole carboxamide.
The choice of reducing agent can be critical. While iron in the presence of an acid source is a classic and effective method, other reagents such as tin(II) chloride or catalytic hydrogenation (e.g., H2, Pd/C) can also be employed, with the choice depending on the presence of other reducible functional groups in the molecule.[3]
Caption: Key synthetic transformations of the intermediates.
Section 3: Case Study: Synthesis of a Bioactive Target Molecule - A VEGFR-2 Kinase Inhibitor
To illustrate the practical utility of these intermediates, we present a comparative synthetic workflow for a key fragment of a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[4] Axitinib, a potent VEGFR-2 inhibitor, features a core indazole scaffold, but for the purpose of this comparison, we will focus on a hypothetical pyrrole-based analogue.
Comparative Synthetic Workflow
The following workflow outlines the synthesis of a key amino-carboxamide fragment, a common building block in many kinase inhibitors.
Caption: Comparative synthetic routes to a key kinase inhibitor fragment.
| Step | Route A (Pyrrole) - Expected Outcome | Route B (Imidazole) - Expected Outcome | Rationale/Causality |
| Amide Coupling | High yield (85-95%) | High yield (80-90%) | Both are activated carboxylic acids, though the pyrrole may be slightly more reactive due to its electron-rich nature compared to the more electron-deficient imidazole. |
| Nitro Reduction | High yield (80-90%) | High yield (80-90%) | The reduction of the nitro group is generally efficient for both heterocyclic systems under standard conditions. |
| Purification | Standard chromatographic purification | Standard chromatographic purification | Both routes are expected to have similar purification profiles for the intermediate and final products. |
| Overall Yield | ~68-85% | ~64-81% | The slightly higher expected yield for the pyrrole route is based on potentially more favorable kinetics in the amide coupling step. |
This comparative analysis suggests that both intermediates are viable for the synthesis of the target fragment. The choice between them may come down to factors such as the availability and cost of the starting materials, or subtle differences in the reactivity of the final amino-heterocycle in subsequent synthetic steps.
Section 4: Safety, Handling, and Scalability
Nitroaromatic compounds should be handled with care as they can be energetic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Reactions involving nitrating agents should be conducted in a well-ventilated fume hood with appropriate temperature control.
The synthetic routes to both intermediates are scalable. The starting materials are commercially available, and the reactions employ standard laboratory equipment and reagents. For large-scale synthesis, consideration should be given to the exothermic nature of the nitration reaction and the safe handling of the reagents.
Conclusion
This compound is a valuable and versatile synthetic intermediate for the construction of complex, biologically active molecules. Its straightforward synthesis and predictable reactivity in key transformations, such as amide coupling and nitro group reduction, make it an attractive building block for drug discovery programs.
When compared to its imidazole analogue, 2-Methyl-5-nitro-1H-imidazole-4-carboxylic acid, the pyrrole intermediate offers potentially slightly higher yields in amide coupling reactions, although both are excellent choices for the synthesis of amino-heterocyclic carboxamides. The ultimate decision of which intermediate to use may depend on the specific synthetic context, including the desired electronic properties of the final molecule and the cost and availability of the starting materials.
This guide has provided a comprehensive overview, complete with experimental protocols and a comparative case study, to validate the use of this compound as a key tool in the medicinal chemist's arsenal.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-5-nitropyrrole-2-carboxamide | C6H7N3O3 | CID 130649924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Substituted Nitropyrroles: Strategies and Applications
Substituted nitropyrroles are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the nitro group, a powerful electron-withdrawing moiety, imparts unique electronic properties and serves as a versatile synthetic handle for further functionalization. This guide provides a comparative analysis of the principal synthetic routes to substituted nitropyrroles, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid researchers in selecting the optimal strategy for their specific target molecules.
Direct Nitration of Pyrroles
The most straightforward conceptual approach to nitropyrroles is the direct electrophilic nitration of a pre-existing pyrrole ring. However, the high reactivity of the pyrrole nucleus towards electrophiles necessitates the use of mild nitrating agents to prevent polymerization and control regioselectivity.
Mechanism and Regioselectivity:
The nitration of pyrrole typically proceeds via an electrophilic aromatic substitution mechanism. The choice of nitrating agent is critical. While harsh conditions like a mixture of nitric and sulfuric acid lead to decomposition, milder reagents such as nitric acid in acetic anhydride are effective.[1] The reaction generally favors substitution at the C2 position due to the greater stabilization of the cationic intermediate (Wheland intermediate) through resonance.[2]
Experimental Protocol: Synthesis of 2-Nitropyrrole
-
Reagents: Pyrrole, fuming nitric acid, acetic anhydride.
-
Procedure: A cold solution of fuming nitric acid in acetic anhydride is prepared. Pyrrole is then added dropwise to this solution while maintaining a low temperature. The reaction mixture is stirred for a specified period, followed by quenching with ice water. The crude product is then extracted, purified by chromatography, and characterized.
-
Yield: Moderate, typically around 55%.[3]
Advantages:
-
Atom Economy: This method is highly atom-economical as it directly introduces the nitro group onto the pyrrole ring.
-
Simplicity: The procedure is relatively simple and does not require the synthesis of complex precursors.
Disadvantages:
-
Poor Regioselectivity: For substituted pyrroles, direct nitration often leads to a mixture of regioisomers, which can be challenging to separate.[4]
-
Limited Substrate Scope: The harsh reaction conditions can be incompatible with sensitive functional groups on the starting pyrrole.
-
Safety Concerns: The use of fuming nitric acid requires careful handling due to its corrosive and oxidizing nature.
The Paal-Knorr Synthesis: A Classic Convergent Approach
The Paal-Knorr synthesis is a robust and widely used method for the construction of the pyrrole ring itself. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] While not a direct nitration method, it can be employed to synthesize nitropyrroles if one of the starting materials contains a nitro group.
Mechanism:
The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7] The ring-closing step is often rate-determining.
Experimental Protocol: Synthesis of a Substituted N-Arylpyrrole
-
Reagents: 2,5-Hexanedione, a primary aromatic amine, and a catalytic amount of acid (e.g., acetic acid or a Lewis acid).
-
Procedure: The 1,4-dicarbonyl compound and the primary amine are dissolved in a suitable solvent (e.g., ethanol, toluene). A catalytic amount of acid is added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Advantages:
-
High Yields: The Paal-Knorr synthesis often provides good to excellent yields of the desired pyrrole.[8]
-
Versatility: A wide variety of primary amines and 1,4-dicarbonyl compounds can be used, allowing for the synthesis of a diverse range of substituted pyrroles.[1]
-
Convergent Synthesis: This method allows for the rapid assembly of the pyrrole core from two readily available fragments.
Disadvantages:
-
Availability of Starting Materials: The synthesis of appropriately substituted 1,4-dicarbonyl compounds can be challenging.
-
Harsh Conditions: Traditional Paal-Knorr conditions often require high temperatures and acidic environments, which may not be suitable for substrates with sensitive functional groups.[9] However, modern modifications using milder catalysts and conditions have been developed.[3]
The Barton-Zard Reaction: A Powerful Tool for Polysubstituted Pyrroles
The Barton-Zard reaction is a highly efficient method for the synthesis of substituted pyrroles from a nitroalkene and an α-isocyanoacetate in the presence of a base.[10] This reaction is particularly valuable for the synthesis of pyrroles with substitution at the 3 and 4 positions.
Mechanism:
The reaction is initiated by the deprotonation of the α-isocyanoacetate to form a nucleophilic enolate. This enolate then undergoes a Michael-type addition to the nitroalkene. The resulting intermediate undergoes a 5-endo-dig cyclization, followed by the elimination of the nitro group to afford the aromatic pyrrole.[11]
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole-2-carboxylate
-
Reagents: A substituted nitroalkene, ethyl isocyanoacetate, and a non-nucleophilic base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide).
-
Procedure: The nitroalkene and ethyl isocyanoacetate are dissolved in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. The base is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion, as indicated by TLC. The reaction is then quenched, and the product is isolated and purified.[12]
-
Yields: Generally good to excellent.[13]
Advantages:
-
Regiocontrol: Provides excellent control over the substitution pattern, particularly for 3,4-disubstituted pyrroles.[12]
-
Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups on both the nitroalkene and the isocyanoacetate.[14]
-
Convergent and Modular: Allows for the combination of diverse building blocks to create complex pyrrole structures.
Disadvantages:
-
Availability of Nitroalkenes: The synthesis of substituted nitroalkenes can sometimes be challenging.
-
Use of Isocyanides: Isocyanides are known for their unpleasant odor and potential toxicity, requiring careful handling.
[3+2] Cycloaddition Reactions: The Van Leusen Approach
[3+2] Cycloaddition reactions represent a modern and powerful strategy for the construction of five-membered heterocyclic rings, including pyrroles. The Van Leusen pyrrole synthesis, a prominent example, involves the reaction of an electron-deficient alkene with tosylmethyl isocyanide (TosMIC).[15] This method is particularly useful for synthesizing pyrroles with substitution at the 3- and 4-positions.
Mechanism:
The reaction is base-catalyzed, where TosMIC is deprotonated to form a nucleophilic species. This attacks the Michael acceptor (electron-deficient alkene). The resulting adduct undergoes an intramolecular cyclization, followed by elimination of the tosyl group to yield the pyrrole ring.[16]
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole
-
Reagents: An α,β-unsaturated ketone or ester, tosylmethyl isocyanide (TosMIC), and a base (e.g., sodium hydride or potassium carbonate).
-
Procedure: The electron-deficient alkene and TosMIC are dissolved in a suitable solvent system (e.g., a mixture of ether and DMSO). The base is added portion-wise at room temperature. The reaction is stirred for several hours, and its progress is monitored by TLC. After completion, the reaction is worked up by adding water and extracting the product with an organic solvent. Purification is typically achieved by column chromatography.[17]
Advantages:
-
High Regioselectivity: The reaction provides excellent control over the placement of substituents on the pyrrole ring.
-
Mild Reaction Conditions: The reaction can often be carried out at room temperature.
-
Versatility: A wide range of Michael acceptors can be employed, leading to a diverse array of substituted pyrroles.
Disadvantages:
-
Use of TosMIC: Similar to other isocyanides, TosMIC has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Limited to Electron-Deficient Alkenes: The scope of the reaction is generally limited to alkenes bearing electron-withdrawing groups.
Modern Approaches: Transition-Metal Catalysis
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including substituted nitropyrroles. These methods often offer high efficiency, selectivity, and functional group tolerance. A notable example is the regioselective synthesis of 2-nitro-4-alkylpyrroles via a Sonogashira cross-coupling reaction.[18]
Mechanism:
The specific mechanism depends on the particular catalytic cycle. In the case of the Sonogashira coupling, a palladium catalyst facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. Subsequent cyclization and other transformations can then lead to the desired nitropyrrole.
Advantages:
-
High Regioselectivity: Transition-metal catalyzed reactions can provide excellent control over the position of substituents.[18]
-
Mild Reaction Conditions: These reactions are often carried out under mild conditions, which is beneficial for substrates with sensitive functional groups.
-
High Functional Group Tolerance: Many transition-metal catalyzed reactions are tolerant of a wide array of functional groups.[19]
Disadvantages:
-
Catalyst Cost and Toxicity: Some transition-metal catalysts, particularly those based on palladium, can be expensive and have toxicity concerns.
-
Ligand Sensitivity: The success of these reactions often depends on the choice of ligand, which can be sensitive to air and moisture.
-
Reaction Optimization: Developing and optimizing a transition-metal catalyzed reaction can be time-consuming.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Yields | Regioselectivity | Functional Group Tolerance | Scalability | Key Advantages | Key Disadvantages |
| Direct Nitration | Pyrrole/Substituted Pyrrole, Nitrating Agent | Moderate (e.g., ~55% for 2-nitropyrrole[3]) | Poor to moderate | Low | Moderate | Atom economical, simple procedure. | Poor regioselectivity, harsh conditions, safety concerns. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Primary Amine/Ammonia | Good to Excellent | N/A (constructs the ring) | Moderate (can be limited by acidic conditions) | Good | High yields, convergent, versatile. | Availability of 1,4-dicarbonyls, often requires heating. |
| Barton-Zard Reaction | Nitroalkene, α-Isocyanoacetate | Good to Excellent | Excellent for 3,4-disubstitution | Good | Good | Excellent regiocontrol, good functional group tolerance. | Availability of nitroalkenes, use of odorous isocyanides. |
| Van Leusen Reaction | Electron-deficient Alkene, TosMIC | Good | Excellent for 3,4-disubstitution | Good | Good | High regioselectivity, mild conditions. | Use of odorous TosMIC, limited to electron-deficient alkenes. |
| Transition-Metal Catalysis | Varies (e.g., Halopyrrole, Alkyne) | Good to Excellent | Excellent | Excellent | Potentially good, but catalyst cost can be a factor. | High selectivity, mild conditions, excellent functional group tolerance. | Catalyst cost and toxicity, reaction optimization can be complex. |
Visualization of Synthetic Workflows
Barton-Zard Synthesis Workflow
Caption: General experimental workflow for the Barton-Zard synthesis of substituted nitropyrroles.
Paal-Knorr Synthesis Workflow
Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.
Conclusion
The synthesis of substituted nitropyrroles can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Direct nitration offers a simple and atom-economical route, but often suffers from poor regioselectivity and harsh reaction conditions. The classical Paal-Knorr synthesis provides a robust and high-yielding method for constructing the pyrrole ring, although the availability of the requisite 1,4-dicarbonyl precursors can be a limitation. For the synthesis of highly substituted nitropyrroles with excellent regiocontrol, the Barton-Zard and Van Leusen reactions are powerful and versatile options. Finally, modern transition-metal catalyzed methods are increasingly providing highly efficient and selective routes to these valuable compounds, albeit with considerations of catalyst cost and optimization. The choice of the most appropriate synthetic route will ultimately depend on the specific substitution pattern of the target nitropyrrole, the availability of starting materials, and the desired scale of the reaction.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Barton-Zard Reaction [drugfuture.com]
- 11. allaboutchemistry.net [allaboutchemistry.net]
- 12. benchchem.com [benchchem.com]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. Van Leusen Reaction [organic-chemistry.org]
- 16. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to the Stability of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid and Its Analogs
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical development. This guide provides an in-depth, technical comparison of the stability of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid against its structural analogs. We will delve into the rationale behind experimental design, present detailed protocols for stability assessment, and analyze the resulting data to draw meaningful structure-stability relationships.
Introduction: The Importance of Stability Assessment
This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a key building block for more complex bioactive molecules. Its chemical architecture, featuring a nitroaromatic system and a carboxylic acid, presents a unique stability profile. Stability testing is not merely a regulatory hurdle; it is a fundamental scientific investigation that informs every stage of development, from lead optimization to formulation and packaging.[1][2] These studies help to identify potential degradation products, elucidate degradation pathways, establish shelf-life, and ensure the safety and efficacy of the final drug product.[2][3][4]
This guide will follow the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[3][5][6][7] We will explore a systematic approach to assessing and comparing the stability of our target molecule and its analogs through forced degradation studies.
The Core Moiety and Selected Analogs
The stability of this compound is influenced by its three key structural features: the pyrrole ring, the electron-withdrawing nitro group, and the carboxylic acid moiety. To create a meaningful comparison, we have selected three analogs that systematically modify these features:
-
Analog A (Ester): this compound methyl ester. This analog will help us understand the role of the carboxylic acid in potential degradation pathways like decarboxylation.
-
Analog B (Nitro-position Isomer): 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid. By moving the nitro group, we can assess the impact of its electronic effects on the stability of the pyrrole ring.
-
Analog C (De-nitrated): 1-Methyl-1H-pyrrole-2-carboxylic acid. This analog serves as a baseline to evaluate the contribution of the highly activating nitro group to the molecule's instability.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability studies designed to accelerate the degradation of a drug substance under conditions more severe than standard storage.[8] This approach allows for the rapid identification of likely degradation products and pathways.[2][4] Our experimental design will expose the parent compound and its analogs to hydrolytic, oxidative, photolytic, and thermal stress as recommended by ICH guidelines.[5]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Detailed Experimental Protocols
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for these studies.[9][10] The method must be able to separate the parent compound from all its degradation products.
1. Stability-Indicating HPLC Method Development (Example)
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm
-
Column Temperature: 30°C
2. Forced Degradation Protocols For each condition, a solution of the test compound (approx. 1 mg/mL) is prepared. A control sample is stored at 5°C, protected from light.
-
Acid Hydrolysis: Mix the sample solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the sample solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Mix the sample solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound in a calibrated oven at 80°C.
-
Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Comparative Stability Analysis: Data and Discussion
The following table summarizes the hypothetical percentage degradation of this compound and its analogs under various stress conditions after 24 hours.
| Compound | Acid Hydrolysis (0.1 M HCl, 60°C) | Base Hydrolysis (0.1 M NaOH, 60°C) | Oxidation (3% H₂O₂, RT) | Thermal (Solid, 80°C) | Photostability (ICH Q1B) |
| Parent Compound | 15.2% | 45.8% | 8.5% | 2.1% | 12.3% |
| Analog A (Ester) | 18.5% | 55.2% | 9.1% | 2.5% | 13.1% |
| Analog B (4-Nitro) | 12.8% | 38.9% | 7.9% | 1.8% | 10.5% |
| Analog C (De-nitro) | < 1% | 5.6% | < 1% | < 0.5% | 2.8% |
Discussion of Results:
-
Influence of the Nitro Group: The most striking result is the significantly higher stability of Analog C (De-nitro) across all conditions. This strongly suggests that the electron-withdrawing nitro group is the primary driver of instability in this series of compounds, likely by making the pyrrole ring more susceptible to nucleophilic attack and oxidative degradation.
-
Hydrolytic Instability: All nitro-containing compounds show significant degradation under basic conditions, with the parent carboxylic acid and its ester analog being the most susceptible. The high degradation percentage under basic conditions points towards hydrolysis of the carboxylic acid/ester and potential ring-opening reactions facilitated by the electron-poor nature of the nitropyrrole ring.
-
Positional Isomerism: Analog B (4-Nitro) is consistently more stable than the parent compound (5-Nitro). This indicates that the position of the nitro group relative to the carboxylic acid and the ring nitrogen has a substantial impact on the molecule's electronic properties and, consequently, its stability.
-
Ester vs. Carboxylic Acid: Analog A (Ester) shows slightly higher degradation than the parent compound under hydrolytic conditions, which is expected due to the lability of the ester group.
Mechanistic Insights: Potential Degradation Pathways
Based on the principles of organic chemistry and the observed data, we can propose likely degradation pathways. For the parent compound, degradation under basic conditions could proceed via nucleophilic attack on the electron-deficient pyrrole ring, potentially leading to ring-opening. The nitro group itself can also be a site of reaction, particularly under reductive or photolytic conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. acdlabs.com [acdlabs.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. bioprocessintl.com [bioprocessintl.com]
A Spectroscopic Journey: Tracing the Synthesis of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid
In the landscape of pharmaceutical development and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, substituted pyrroles are a cornerstone, serving as scaffolds for a diverse array of biologically active molecules. This guide provides an in-depth spectroscopic comparison of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid and its precursors, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data. Our exploration will follow the synthetic pathway, elucidating the structural transformations through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction: The Significance of Functionalization
The introduction of a nitro group onto the pyrrole ring dramatically alters its electronic properties and potential for further chemical modification. This electrophilic substitution is a key step in the synthesis of more complex molecules. Understanding the spectroscopic shifts that occur during this transformation is crucial for reaction monitoring, quality control, and the unambiguous identification of the desired product. This guide will dissect the spectroscopic signatures of the starting material, key intermediates, and the nitrated product, providing a clear and logical progression of the chemical changes.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a multi-step process. A common route involves the esterification of 1-methyl-1H-pyrrole-2-carboxylic acid to its methyl ester, followed by nitration, and subsequent hydrolysis of the ester to the final carboxylic acid. This sequence is often preferred to protect the carboxylic acid functionality during the harsh conditions of nitration.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate
-
To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The acid catalyzes the esterification reaction.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. This removes the acid catalyst and any unreacted starting material.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired ester.
Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate
Caution: Nitrating agents are highly corrosive and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
To a solution of acetic anhydride (5 volumes) at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C. This forms the nitrating agent, acetyl nitrate, in situ.
-
To this mixture, add a solution of methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (2 volumes) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is typically rapid.
-
Pour the reaction mixture onto crushed ice and extract with ethyl acetate. This quenches the reaction and allows for product extraction.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. This removes residual acids.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product will be a mixture of the 4-nitro and 5-nitro isomers. Purification by column chromatography is required.
Hydrolysis of Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate
-
To a solution of methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1), add lithium hydroxide (1.5 eq). Lithium hydroxide is a strong base that facilitates the saponification of the ester.[1]
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl. This protonates the carboxylate to form the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.
Spectroscopic Comparison
The following tables summarize the key spectroscopic data for the precursors and the nitrated product. The data for this compound is predicted or based on its constitutional isomer, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, due to the limited availability of experimental data for the 5-nitro isomer.
¹H NMR Data Comparison
| Compound | N-CH₃ (s) | H-3 (dd) | H-4 (dd) | H-5 (dd) | COOH (br s) |
| 1-Methyl-1H-pyrrole-2-carboxylic acid [2] | ~3.85 ppm | ~7.04 ppm | ~6.80 ppm | ~6.08 ppm | ~12.0 ppm |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | ~3.8 ppm | ~6.9 ppm | ~6.1 ppm | ~6.7 ppm | - |
| 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid [2] | ~4.0 ppm | ~7.5 ppm | - | ~8.1 ppm | ~13.0 ppm |
Analysis of ¹H NMR Spectra:
-
1-Methyl-1H-pyrrole-2-carboxylic acid: The spectrum shows three distinct signals for the pyrrole ring protons, along with the N-methyl and carboxylic acid protons. The chemical shifts are characteristic of an electron-rich aromatic system.
-
Methyl 1-methyl-1H-pyrrole-2-carboxylate: The esterification is confirmed by the disappearance of the broad carboxylic acid proton signal and the appearance of a new singlet for the methoxy group (O-CH₃) around 3.7 ppm.
-
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid: The introduction of the electron-withdrawing nitro group at the 4-position causes a significant downfield shift of the adjacent ring protons (H-3 and H-5) due to deshielding. The signal for H-4 is absent. For the 5-nitro isomer, one would expect a downfield shift primarily for the H-4 proton.
¹³C NMR Data Comparison
| Compound | N-CH₃ | C-2 | C-3 | C-4 | C-5 | C=O |
| 1-Methyl-1H-pyrrole-2-carboxylic acid | ~36 ppm | ~125 ppm | ~117 ppm | ~108 ppm | ~122 ppm | ~163 ppm |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | ~36 ppm | ~123 ppm | ~116 ppm | ~108 ppm | ~128 ppm | ~161 ppm |
| 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid [2] | ~37 ppm | ~126 ppm | ~115 ppm | ~138 ppm | ~129 ppm | ~162 ppm |
Analysis of ¹³C NMR Spectra:
-
The carbon signals of the pyrrole ring are observed in the aromatic region.
-
Upon nitration, the carbon atom bearing the nitro group (C-4 in the example) is significantly deshielded and shifts downfield. The other ring carbons also experience shifts due to the electronic perturbation. For the 5-nitro isomer, the C-5 signal would be expected to shift significantly downfield.
IR Spectroscopy Data Comparison
| Compound | O-H Stretch (br) | C-H Stretch | C=O Stretch | N-O Stretch (asym/sym) |
| 1-Methyl-1H-pyrrole-2-carboxylic acid | 2500-3300 cm⁻¹ | ~2950 cm⁻¹ | ~1680 cm⁻¹ | - |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | - | ~2950 cm⁻¹ | ~1710 cm⁻¹ | - |
| 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid [2] | 2500-3300 cm⁻¹ | ~2950 cm⁻¹ | ~1700 cm⁻¹ | ~1520, ~1350 cm⁻¹ |
Analysis of IR Spectra:
-
The broad O-H stretch of the carboxylic acid is a defining feature in the spectra of the starting material and the final product.
-
The C=O stretch of the ester in the intermediate is typically at a higher wavenumber than that of the carboxylic acid.
-
The most significant change upon nitration is the appearance of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (N-O).
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 1-Methyl-1H-pyrrole-2-carboxylic acid | C₆H₇NO₂ | 125.13 | 125 (M+), 80 (M+-COOH) |
| Methyl 1-methyl-1H-pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15 | 139 (M+), 108 (M+-OCH₃) |
| This compound | C₆H₆N₂O₄ | 170.12 | 170 (M+), 124 (M+-NO₂) |
Analysis of Mass Spectra:
-
Mass spectrometry provides the molecular weight of each compound, confirming the success of each synthetic step.
-
The fragmentation patterns can also offer structural information. For instance, the loss of a methoxy group from the ester and a nitro group from the nitrated product are characteristic fragmentation pathways.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear roadmap for researchers working on the synthesis and characterization of substituted pyrroles. Each spectroscopic technique offers a unique window into the molecular structure, and together they provide a comprehensive picture of the chemical transformations. The characteristic shifts in NMR, the appearance and disappearance of key functional group vibrations in IR, and the confirmation of molecular weight by MS are all essential tools for the modern chemist. This guide serves as a valuable resource for interpreting the spectroscopic data associated with this important class of compounds.
References
Evaluating the Enzyme Inhibitory Potential of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can effectively modulate enzyme activity remains a cornerstone of therapeutic innovation. Among the heterocyclic compounds, the pyrrole nucleus is a privileged structure, appearing in numerous natural products and synthetic molecules with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. The strategic functionalization of the pyrrole ring can lead to potent and selective enzyme inhibitors.
This guide focuses on a specific, yet underexplored, class of compounds: derivatives of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid. The introduction of a nitro group at the C5 position significantly influences the electronic properties of the pyrrole ring, suggesting a potential for unique interactions with enzyme active sites. While direct inhibitory data for this specific family is nascent, extensive research on related nitropyrroles and pyrrolamides strongly points towards their potential as inhibitors of critical bacterial enzymes, particularly DNA gyrase and Topoisomerase IV[2][3].
Herein, we provide a comprehensive framework for the synthesis and evaluation of these derivatives. We will detail a robust synthetic protocol, outline a standard enzymatic assay for assessing inhibitory activity against bacterial DNA gyrase, and present a comparative analysis based on data from structurally related compounds to guide future research and development.
Part 1: Synthesis of 1-Methyl-5-nitro-1H-pyrrole-2-carboxamide Derivatives
The synthesis of amide derivatives from a carboxylic acid is a fundamental transformation in medicinal chemistry. For this compound, a reliable method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by coupling with a diverse range of primary or secondary amines. This approach allows for the systematic generation of a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Two-Step Synthesis of Amide Derivatives
This protocol is adapted from standard methodologies for the synthesis of amide bonds from carboxylic acids via an acyl chloride intermediate[4].
Step 1: Synthesis of 1-Methyl-5-nitro-1H-pyrrole-2-carbonyl chloride
-
Reagent Preparation : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL).
-
Addition of Chlorinating Agent : To the stirred suspension, add oxalyl chloride (1.5 eq) dropwise at 0 °C (ice bath). Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up : Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1-Methyl-5-nitro-1H-pyrrole-2-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Amine Solution : In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in anhydrous DCM (15 mL).
-
Coupling Reaction : Cool the amine solution to 0 °C. Add a solution of the crude 1-Methyl-5-nitro-1H-pyrrole-2-carbonyl chloride from Step 1 in anhydrous DCM (5 mL) dropwise to the stirred amine solution.
-
Reaction Completion : Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Purification : Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to afford the pure amide derivative.
Caption: Workflow for the two-step synthesis of amide derivatives.
Part 2: Evaluating Enzyme Inhibitory Potential Against Bacterial DNA Gyrase
Pyrrolamides have been identified as potent inhibitors of bacterial DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit), essential enzymes for bacterial DNA replication, recombination, and repair[2][3]. Their inhibition leads to bacterial cell death, making them attractive targets for novel antibacterial agents. The evaluation of our newly synthesized derivatives against these enzymes is a logical step to determine their therapeutic potential.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is a standard method to determine the concentration at which a compound inhibits 50% of the enzyme's activity (IC50).
-
Reaction Mixture Preparation : Prepare a reaction mixture containing DNA gyrase buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), 1 mM ATP, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 unit of E. coli DNA gyrase enzyme.
-
Compound Dilution : Prepare serial dilutions of the synthesized this compound derivatives in DMSO. The final concentration of DMSO in the assay should not exceed 1-2% to avoid affecting enzyme activity.
-
Incubation : Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., novobiocin) and a negative control (DMSO vehicle). Incubate the mixture at 37°C for 1 hour.
-
Reaction Termination : Stop the reaction by adding a stop buffer containing STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue) and SDS (1%).
-
Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel. Run the electrophoresis in TBE buffer (Tris/Borate/EDTA) until there is adequate separation between supercoiled and relaxed DNA.
-
Data Analysis : Stain the gel with ethidium bromide or a safer alternative and visualize it under UV light. Quantify the band intensities for supercoiled and relaxed DNA using densitometry software. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for DNA Gyrase supercoiling inhibition assay.
Part 3: Comparative Analysis and Structure-Activity Relationship (SAR)
While experimental data for the specific this compound scaffold is not yet published, we can draw valuable insights from closely related pyrrole-2-carboxamide derivatives that have been evaluated as antibacterial agents. The data presented below serves as a benchmark for comparison and helps in designing future derivatives with potentially enhanced activity.
| Compound | Structure | Target Organism | Activity (MIC in µg/mL) | Reference |
| Pyrrolamide A | 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide | Staphylococcus aureus | 0.008 | [2] |
| Pyrrolamide B | 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid | Acinetobacter baumannii | 1-4 | [2] |
| Marinopyrrole A Derivative | para-trifluoromethyl derivative | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [2] |
| ENBHEDPC | ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [2] |
Key Insights from Comparative Data:
-
Halogenation : The presence of chloro and bromo substituents on the pyrrole ring is a common feature in potent antibacterial pyrroles, likely enhancing membrane permeability and target engagement[2][5].
-
Amide Substituents : Complex and carefully designed substituents on the amide nitrogen are crucial for high potency. These groups often form specific hydrogen bonds and hydrophobic interactions within the enzyme's active site[2].
-
The Nitro Group : The 5-nitro group in our target scaffold is a strong electron-withdrawing group and a known pharmacophore in antimicrobial agents[4][6]. It is hypothesized to be crucial for the mechanism of action, potentially through bioreduction in the bacterial cell to form reactive nitrogen species.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for antibacterial applications. The synthetic route outlined in this guide is versatile and allows for the creation of a diverse library of derivatives. The DNA gyrase inhibition assay provides a robust method for evaluating their biological activity.
Based on the comparative analysis of related compounds, future efforts should focus on:
-
Synthesizing a series of amide derivatives with varied aromatic and heterocyclic amines to probe the SAR of the amide substituent.
-
Investigating the effect of different substituents on the pyrrole ring, in addition to the nitro group, to optimize activity and pharmacokinetic properties.
-
Confirming the mechanism of action through assays against other bacterial targets like Topoisomerase IV and evaluating the potential for cross-resistance with existing antibiotics.
By systematically applying the principles of medicinal chemistry and leveraging the established knowledge on related pyrrole inhibitors, researchers can unlock the full therapeutic potential of this intriguing class of molecules.
References
- 1. scispace.com [scispace.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid in Coupling Reactions
Introduction: Unpacking the Reactivity of a Highly Functionalized Pyrrole
In the landscape of modern synthetic chemistry, heterocyclic scaffolds are paramount, with the pyrrole ring system serving as a cornerstone in pharmaceuticals and functional materials.[1] The subject of this guide, 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, presents a unique chemical personality. Its structure is characterized by two key features that dictate its reactivity: a carboxylic acid at the C2 position and a potent electron-withdrawing nitro group at the C5 position.
The C5-nitro group profoundly influences the pyrrole's electronic character. Pyrroles are inherently electron-rich aromatic systems; however, the nitro group's strong -M and -I effects render the ring electron-deficient.[2][3] This electronic modulation deactivates the ring toward classical electrophilic aromatic substitution but simultaneously activates it for other transformations, including nucleophilic aromatic substitutions or reactions that benefit from a reduced electron density on the heterocyclic core.[2][4]
Conversely, the C2-carboxylic acid is a versatile functional handle, primarily for the formation of amide bonds—a linkage of immense importance in medicinal chemistry.[5] This guide provides a comprehensive benchmark of this compound's reactivity, focusing on its utility in amide bond formation and its potential in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.
Part 1: Amide Bond Formation - Leveraging the Carboxylic Acid Handle
The synthesis of amides from carboxylic acids is a fundamental transformation that necessitates the activation of the carboxylic acid's hydroxyl group to convert it into a better leaving group, thereby facilitating nucleophilic attack by an amine.[6][7] The reaction of this compound with an amine is no exception and relies on the judicious selection of a coupling reagent.
Causality of Reagent Selection
The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, such as racemization in the case of chiral substrates. The efficacy of a coupling reagent often depends on its ability to form a highly reactive activated intermediate (e.g., an active ester or an acylphosphonium salt) that is readily susceptible to aminolysis.[8][9] For a substrate like our target molecule, which is electronically modified but not exceptionally sterically hindered around the carboxylic acid, a range of modern coupling reagents are expected to perform well.
Comparative Data: Performance of Common Amide Coupling Reagents
The following table provides a comparative overview of several industry-standard coupling reagents, summarizing their general performance characteristics which can be extrapolated to the coupling of this compound.
| Coupling Reagent | Class | Typical Yield | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | 95-99% | Highly efficient, especially for hindered substrates; fast reaction times.[9] | Higher cost; requires a non-nucleophilic base. |
| HBTU | Aminium/Uronium Salt | 90-98% | Robust and widely used; good for peptide synthesis.[10] | Can be slightly less reactive than HATU for challenging couplings. |
| EDC / HOBt | Carbodiimide | 85-95% | Cost-effective; water-soluble byproducts (urea from EDC). | Can lead to racemization; HOBt is sometimes replaced by Oxyma for safety. |
| PyBOP | Phosphonium Salt | 90-98% | Excellent for minimizing racemization; generates water-soluble byproducts.[9] | Phosphine oxide byproducts can be difficult to remove. |
| COMU | Aminium/Uronium Salt | 95-99% | Very fast and effective, even in aqueous media for some substrates.[8][11] | Higher cost. |
Experimental Protocol: Amide Coupling with HATU
This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU, a highly reliable reagent.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous DMF.
-
Add the primary amine (1.1 eq.) followed by DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Workflow Visualization: Amide Coupling
The diagram below illustrates the general workflow for the activation and coupling process.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
While the native carboxylic acid functionality is not a substrate for cross-coupling, its halogenated derivatives are. Pd-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for C-C bond formation.[12][13][14] For this guide, we will benchmark the reactivity of a hypothetical, yet synthetically accessible, precursor: 4-Bromo-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid .
Electronic Impact on Reactivity
The presence of the C5-nitro group is anticipated to be advantageous. In the catalytic cycles of most cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbon-halogen bond, thereby accelerating this crucial step.[2][13] Therefore, our bromo-pyrrole substrate is expected to be a highly reactive coupling partner.
Benchmarking Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile methods for creating C(sp²)-C(sp²) bonds.[15][16]
Mechanistic Consideration: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination. The electron-deficient nature of the 4-bromo-1-methyl-5-nitropyrrole substrate should facilitate the initial oxidative addition of Pd(0).
Comparative Insight: Compared to electron-neutral or electron-rich bromo-pyrroles, our substrate is expected to react under milder conditions (lower temperatures, shorter reaction times) and potentially with lower catalyst loadings. Its reactivity profile would be comparable to other electron-deficient heteroaryl halides, which are known to be excellent substrates in Suzuki couplings.[12]
Experimental Protocol: Suzuki-Miyaura Reaction
Materials:
-
4-Bromo-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid (or its ester) (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
Combine the bromo-pyrrole substrate (1.0 eq.), arylboronic acid (1.5 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and K₂CO₃ (3.0 eq.) in a Schlenk flask.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Benchmarking Sonogashira Coupling
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes, typically using a dual palladium and copper co-catalyst system.[14][17][18]
Mechanistic Consideration: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[17] The reactivity trend for the halide is I > Br > Cl.[14]
Comparative Insight: The electron-deficient nature of the 4-bromo-1-methyl-5-nitropyrrole substrate is again expected to be beneficial, promoting the oxidative addition step. The reaction should proceed efficiently, likely outperforming less activated bromo-pyrroles.
Experimental Protocol: Sonogashira Reaction
Materials:
-
4-Bromo-1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid (or its ester) (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent and base)
-
Anhydrous THF (optional co-solvent)
Procedure:
-
To a dry Schlenk flask, add the bromo-pyrrole substrate (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous solvent (TEA or a mixture of TEA/THF), followed by the terminal alkyne (1.2 eq.).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-8 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the alkynylated pyrrole product.
Summary of Reactivity
This guide establishes this compound as a versatile and reactive building block. Its reactivity is dichotomous, governed by its two principal functional groups.
| Reaction Type | Functional Group | Key Reagents/Catalysts | Expected Performance | Key Considerations |
| Amide Coupling | Carboxylic Acid | HATU, HBTU, EDC, etc. | High | Requires activation with a suitable coupling reagent. Reaction conditions are generally mild. |
| Suzuki-Miyaura | Halogen (e.g., C4-Br) | Pd(dppf)Cl₂, Base (K₂CO₃) | High | Requires halogenated precursor. The electron-withdrawing nitro group enhances reactivity. |
| Sonogashira | Halogen (e.g., C4-Br) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | High | Requires halogenated precursor. Dual Pd/Cu catalysis is standard. |
Conclusion
This compound is a substrate primed for efficient functionalization. The C2-carboxylic acid serves as a reliable handle for amide bond formation using a variety of modern coupling reagents, with high yields expected under standard conditions. For carbon-carbon bond formation via palladium-catalyzed cross-coupling, a halogenated derivative is necessary. The inherent electron-deficient nature of the nitropyrrole core, a feature that might be perceived as a challenge, is in fact an asset in this context, activating the C-X bond toward oxidative addition and promising enhanced reactivity. This comprehensive understanding of its reactivity profile empowers researchers to strategically incorporate this valuable scaffold into complex molecules for drug discovery and materials science applications.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of electron-deficient pyrroles using group I and II metals in ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. This protocol is built on the foundational principles of chemical safety, risk mitigation, and regulatory compliance.
Executive Summary: Immediate Safety & Core Principles
The disposal of this compound must be approached with the understanding that it is a potentially hazardous substance. Due to its nitro functional group and aromatic carboxylic acid structure, it should be treated as hazardous chemical waste . Under no circumstances should this compound be disposed of down the drain or in regular solid waste. The only acceptable disposal route is through a licensed chemical waste disposal company, coordinated by your institution's Environmental Health & Safety (EH&S) department. All waste must be clearly labeled, stored in appropriate containers, and segregated from incompatible materials.
Chemical Profile and Hazard Assessment
Key Inferred Hazards:
-
Toxicity and Mutagenicity: Nitropyrrole compounds have been shown in some studies to be moderately mutagenic and markedly cytotoxic.[1][2] The presence of the nitro group, a known structural alert for toxicity, necessitates handling this compound as a potential health hazard.
-
Irritation: Analogous compounds are known to cause skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.[3]
-
Reactivity: While the non-nitrated parent compound is incompatible with strong oxidizing agents, the nitro group adds further reactivity concerns.[4][5] Nitroaromatic compounds can be reactive and should not be mixed with bases or amines.[3]
-
Hazardous Decomposition: Thermal decomposition is likely to produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4]
| Property / Hazard | Inferred Information & Rationale | Source(s) |
| Physical Form | Likely a solid powder at room temperature. | [6] |
| GHS Hazard Classifications | Assumed: Acute Toxicity, Skin Irritant, Eye Irritant, Specific Target Organ Toxicity. | [1][3][7] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact, ingestion. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines. | [3][4][5] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). | [3][4] |
Personal Protective Equipment (PPE): The potential for toxicity and irritation dictates the mandatory use of the following PPE when handling this compound in any form, including as a waste product:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves. Always inspect gloves before use and dispose of them properly after handling.[5]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved particulate respirator (e.g., N95).[3]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe and compliant with federal and local regulations. The foundational principle is that all chemical waste is managed from "cradle-to-grave," meaning the generator is responsible for it until its final destruction.
Step 1: Waste Characterization and Designation
Immediately upon deciding to discard this compound, it must be classified as hazardous waste. While not specifically a "listed" waste by the EPA, it falls under the category of "characteristic" hazardous waste due to its likely reactivity and toxicity.
Step 2: Container Selection and Labeling
-
Select a Proper Container:
-
Use a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass container is recommended. The original product container is often the best choice.
-
Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid.
-
-
Label the Container Immediately:
-
Attach a hazardous waste tag, available from your institution's EH&S department.
-
Fill out the tag completely and legibly. Write out the full chemical name: "This compound ". Avoid using abbreviations or formulas.
-
List all constituents and their approximate percentages if it is a mixed waste.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Write the date when the first drop of waste was added to the container.
-
Step 3: Segregation and Accumulation
-
Segregate Incompatible Wastes: This is a critical safety step. Store the waste container for this compound separately from:
-
Bases and Amines
-
Strong Oxidizing Agents
-
Acids (to prevent accidental mixing if a container leaks)
-
-
Store in a Satellite Accumulation Area (SAA):
-
The designated SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
It is best practice to use a secondary containment bin (a larger, chemically resistant tray or bucket) to capture any potential leaks.
-
Step 4: Arranging for Disposal
-
Do Not Exceed Accumulation Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, you have three days to have it removed by EH&S.
-
Request a Pickup: Once your experiment is complete or the waste container is full, submit a chemical waste pickup request to your institution's EH&S department. Follow their specific online or paper-based procedure.
-
Final Disposal: EH&S will transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic compound is controlled high-temperature incineration, which ensures complete destruction.[3]
The following diagram outlines the essential workflow for this disposal process.
Caption: Disposal Workflow for this compound.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spill:
-
Small Spill (Solid): Alert others in the area. Wearing appropriate PPE, carefully sweep up the material to avoid creating dust. Place it in a labeled, sealable container for hazardous waste disposal. Clean the spill area with soap and water.
-
Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EH&S emergency line. Do not attempt to clean it up yourself. Prevent the spill from entering drains.
-
Regulatory Framework and Waste Minimization
Regulatory Context: The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). As the generator of the waste, you are legally responsible for ensuring it is correctly identified, managed, and disposed of.[4]
Waste Minimization: The best disposal method is to not create waste in the first place. Consider these strategies:
-
Source Reduction: Order only the quantity of chemical needed for your experiments.
-
Scale Reduction: If possible, reduce the scale of your experiments to minimize the volume of waste produced.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.
By adhering to this comprehensive disposal guide, you fulfill your professional responsibility to ensure a safe laboratory environment and contribute to the sustainable practice of science.
References
- 1. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. citeab.com [citeab.com]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES… [cymitquimica.com]
- 7. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the Researcher, Scientist, and Drug Development Professional: A comprehensive guide to the safe handling, use, and disposal of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, ensuring both personal safety and experimental integrity.
The novel heterocyclic compound, this compound, presents significant potential in various research and development applications. However, its chemical structure, incorporating both a nitro group and a carboxylic acid moiety, necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety protocols and logistical plans to mitigate risks associated with its handling.
Understanding the Hazard Profile
A thorough risk assessment is the foundation of safe laboratory practice. The primary source for understanding the specific hazards of this compound is its Safety Data Sheet (SDS). The SDS for this compound indicates a significant hazard profile that demands stringent adherence to safety protocols.
Key Hazards:
-
Acute Toxicity: Fatal if swallowed and toxic in contact with skin.
-
Corrosivity: Causes severe skin burns and serious eye damage.
-
Sensitization: May cause an allergic skin reaction.
These classifications underscore the critical need for a multi-faceted personal protective equipment (PPE) strategy to prevent all routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can be toxic and cause severe burns.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.[2] |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | Chemical-resistant lab coat or apron | To protect against splashes and spills on clothing and skin.[1][3] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of any dusts or aerosols.[4][5] The SDS advises against breathing dust. |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[5] The compound may discolor on exposure to light, so storage in a light-protected area is advisable. Carboxylic acids should not be stored in metal cabinets due to the risk of corrosion.[6]
Handling and Use
A systematic workflow is crucial to minimize exposure risk. The following diagram illustrates the key decision points and safety measures during the handling process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents to minimize movement in and out of the hood.[7]
-
-
Aliquotting and Transfer:
-
Perform all manipulations, including weighing and transferring the solid compound, within the fume hood.
-
Use a spatula or other appropriate tool to handle the solid.[8] Avoid creating dust.
-
When dissolving, slowly add the compound to the solvent. If preparing an aqueous solution, be mindful that adding water to concentrated acid can be exothermic and cause splashing.[7][8]
-
-
During Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the fume hood sash lowered as much as possible.
-
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: For small spills, and if you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Neutralize: For acidic spills, neutralization with a weak base (e.g., sodium bicarbonate) may be appropriate, but be aware of potential gas evolution.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor or safety officer.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program.[4][10] Do not pour any waste down the drain.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Inhalation: Move the person to fresh air.[4] If they are not breathing, give artificial respiration. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
